Nlrp3-IN-40
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-[[(1R,2S,5S,8R,10S,11R)-10,18-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-14-en-9-yl]oxy]propanoic acid |
InChI |
InChI=1S/C23H30O7/c1-12-13-5-6-14-21-9-4-8-20(2,3)16(21)19(28)23(30-11-21,29-10-7-15(24)25)22(14,17(12)26)18(13)27/h4,9,13-14,16,18-19,27-28H,1,5-8,10-11H2,2-3H3,(H,24,25)/t13-,14-,16+,18?,19-,21+,22-,23?/m0/s1 |
InChI Key |
NFWAITKLWZRIGK-LBBHSYDDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Development of the NLRP3 Inhibitor MCC950
An in-depth literature search for a specific NLRP3 inhibitor designated "Nlrp3-IN-40" has yielded no publicly available information on a molecule with this name. It appears that "this compound" is not a recognized identifier for a compound in scientific databases or publications. One study was identified that described the synthesis of a series of novel boron-based NLRP3 inhibitors, designated NBC32 through NBC40, but this refers to a range of compounds and not a single entity named "this compound".
Due to the absence of data, it is not possible to provide a technical guide on the discovery and development of "this compound."
As an alternative, this guide will focus on a well-characterized and widely referenced NLRP3 inflammasome inhibitor, MCC950 , for which extensive data is available. This will allow for a comprehensive overview that fulfills the core requirements of the original request, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Audience: Researchers, scientists, and drug development professionals.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a crucial component of the innate immune system.[1][2][3] It is a multi-protein complex that responds to a wide variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly leads to the autocatalytic activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[1] Activated caspase-1 can also induce a form of inflammatory cell death known as pyroptosis by cleaving gasdermin D.
Dysregulation of the NLRP3 inflammasome is implicated in a broad spectrum of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5] This central role in disease pathogenesis has made the NLRP3 inflammasome an attractive therapeutic target.[4]
Discovery and Development of MCC950
MCC950 (also known as CP-456,773 or CRID3) is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. It was identified through a screening campaign and has since become a widely used tool compound for studying the role of NLRP3 in various disease models. While MCC950 showed promise in preclinical studies, its development for clinical use was halted due to observations of liver toxicity in Phase II clinical trials for rheumatoid arthritis.[5] Despite this, MCC950 remains a critical research tool and a benchmark for the development of new NLRP3 inhibitors.
Quantitative Data for MCC950
The following tables summarize key quantitative data for MCC950 from various in vitro and in vivo studies.
Table 1: In Vitro Potency of MCC950
| Cell Type | Assay | Stimulus | IC50 | Reference |
| J774A.1 macrophages | IL-1β release | LPS + ATP | 1.59 ± 0.60 µM | [6] |
| Mouse Peritoneal Macrophages | IL-1β release | LPS + ATP | 0.04 ± 0.0008 µM | [6] |
Table 2: In Vivo Efficacy of MCC950
| Animal Model | Disease | Dosage | Effect | Reference |
| C57BL/6 Mice | LPS-induced systemic inflammation | 10 mg/kg | Significantly reduced serum IL-1β | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of NLRP3 inhibitors are provided below.
4.1. In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in macrophages and the assessment of inhibitory compounds.
-
Cell Culture:
-
Bone marrow-derived macrophages (BMDMs) are cultured from the bone marrow of C57BL/6 mice.
-
Alternatively, immortalized macrophage cell lines such as J774A.1 or THP-1 cells can be used.
-
-
Priming (Signal 1):
-
Cells are seeded in 96-well plates and primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Cells are pre-incubated with various concentrations of the test inhibitor (e.g., MCC950) or vehicle control (e.g., 0.5% DMSO) for a specified time (e.g., 15-60 minutes).
-
-
Activation (Signal 2):
-
The NLRP3 inflammasome is activated by adding a stimulus such as nigericin (B1684572) (e.g., 10 µM) for 1 hour or ATP (e.g., 5 mM) for 30-60 minutes.
-
-
Quantification of IL-1β Release:
-
The cell culture supernatant is collected.
-
The concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
4.2. In Vivo Model of LPS-Induced Systemic Inflammation
This protocol details an in vivo model to assess the efficacy of NLRP3 inhibitors in mice.
-
Animals:
-
C57BL/6 mice are used.
-
-
Inhibitor Administration:
-
Mice are pre-treated with the test inhibitor (e.g., MCC950 at 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
-
Induction of Inflammation:
-
After a specified pre-treatment time, mice are challenged with an i.p. injection of LPS (e.g., 50 mg/kg) to induce NLRP3-dependent IL-1β production.
-
-
Sample Collection:
-
At a defined time point post-LPS injection (e.g., 2.5 hours), blood is collected, and serum is prepared.
-
-
Cytokine Measurement:
-
Serum levels of IL-1β and other cytokines like TNF-α are measured by ELISA.
-
-
Analysis:
-
The reduction in cytokine levels in the inhibitor-treated group is compared to the vehicle-treated group to determine in vivo efficacy and selectivity.
-
Signaling Pathways and Experimental Workflows
5.1. NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome and the points of inhibition by molecules like MCC950.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by MCC950.
5.2. Experimental Workflow for Screening NLRP3 Inhibitors
The diagram below outlines a typical workflow for the discovery and initial characterization of novel NLRP3 inhibitors.
Caption: A generalized workflow for the screening and validation of NLRP3 inhibitors.
This guide provides a comprehensive overview of the discovery and development of the NLRP3 inhibitor MCC950, serving as a valuable resource for professionals in the field of inflammation research and drug discovery.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-40 Target Engagement in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory disorders, making it a prime therapeutic target. Small molecule inhibitors, such as the conceptual Nlrp3-IN-40, are under investigation for their potential to modulate NLRP3 activity. A crucial aspect of developing these inhibitors is demonstrating direct binding to the NLRP3 target within the cellular environment and the subsequent functional inhibition of the inflammasome cascade.
This technical guide provides a comprehensive overview of the methodologies used to assess the cellular target engagement of NLRP3 inhibitors. While specific quantitative data for this compound is not publicly available, this document will use data from well-characterized NLRP3 inhibitors as a reference to illustrate the principles and expected outcomes of these assays. The guide details the underlying signaling pathways, provides in-depth experimental protocols for key assays, and presents a framework for data interpretation.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. An activation signal (Signal 2), triggered by a variety of stimuli including ATP, pore-forming toxins, and crystalline substances, induces the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1, leading to the autocatalytic activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D.
NLRP3 Inflammasome Activation Pathway and Point of Inhibition.
Quantitative Data for NLRP3 Inhibitors
The potency of NLRP3 inhibitors is commonly determined through in vitro cell-based assays measuring the half-maximal inhibitory concentration (IC50) of downstream effects, such as cytokine release. While specific data for this compound is not available, the following table summarizes the reported IC50 values for the well-characterized NLRP3 inhibitor MCC950 as a reference.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM[1] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM[1] |
| MCC950 | Human Peripheral Blood Mononuclear Cells (PBMCs) | ATP | IL-1β release | ~8 nM[2] |
Experimental Protocols
Detailed methodologies are essential for the robust evaluation of NLRP3 inhibitor target engagement. Below are protocols for key in-cell assays.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Objective: To determine if this compound directly binds to and stabilizes the NLRP3 protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing NLRP3 (e.g., THP-1 monocytes or primary macrophages) to a sufficient density.
-
Treat the cells with either vehicle control or this compound at a desired concentration for a specified time.
-
-
Heating and Lysis:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
-
Protein Analysis:
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by Western blot using an antibody specific for NLRP3.
-
Data Analysis: Quantify the band intensity of soluble NLRP3 at each temperature for both vehicle- and compound-treated samples. A positive target engagement is indicated by a rightward shift in the melting curve for the compound-treated samples, signifying that more NLRP3 protein remains soluble at higher temperatures due to stabilization by the inhibitor.
Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.
Objective: To quantitatively measure the binding affinity of this compound to NLRP3 in living cells.
Methodology:
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding an NLRP3-NanoLuc® fusion protein.
-
24 hours post-transfection, harvest and resuspend the cells.
-
-
Assay Setup:
-
Dispense the cells into a 96-well plate.
-
Add serial dilutions of the test compound (this compound).
-
Add a cell-permeable fluorescent tracer that binds to NLRP3.
-
-
Measurement:
-
Incubate at 37°C for 2 hours to allow for compound and tracer binding to reach equilibrium.
-
Add the NanoBRET™ substrate.
-
Measure the donor (460 nm) and acceptor (610 nm) emissions using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
NanoBRET™ Target Engagement Assay Workflow.
Protocol 3: Downstream Functional Assay - IL-1β Release
Confirming that target engagement translates into a functional consequence is essential. Measuring the inhibition of IL-1β secretion is a standard functional assay for NLRP3 inflammasome activity.
Objective: To determine the functional potency of this compound in inhibiting NLRP3 inflammasome-mediated IL-1β release.
Methodology:
-
Cell Seeding and Priming:
-
Seed THP-1 cells or primary monocytes in a 96-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with serial dilutions of this compound for 30-60 minutes.
-
-
NLRP3 Activation:
-
Add an NLRP3 activator, such as nigericin (B1684572) (5-20 µM) or ATP, and incubate for 1-2 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the IL-1β release.
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. For an NLRP3 inhibitor like this compound, a multi-faceted approach employing biophysical and functional assays in a cellular context is imperative. The combination of direct binding assays such as CETSA and NanoBRET™ with downstream functional readouts like IL-1β release provides a robust and comprehensive assessment of a compound's mechanism of action and potency. While specific data for this compound is not yet in the public domain, the methodologies and frameworks presented in this guide offer a clear path for its evaluation and for the broader field of NLRP3-targeted drug development.
References
Introduction to the NLRP3 Inflammasome
An In-Depth Technical Guide to the Inhibition of the NLRP3 Inflammasome: Focus on a Prototypical Inhibitor
Disclaimer: Initial searches for the specific compound "Nlrp3-IN-40" did not yield any publicly available information. Therefore, this guide focuses on the well-characterized and widely studied NLRP3 inhibitor, MCC950, as a representative example to fulfill the user's request for an in-depth technical guide on the binding and inhibition of the NLRP3 protein. The principles, experimental protocols, and signaling pathways described herein are broadly applicable to the study of direct NLRP3 inhibitors.
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a crucial component of the innate immune system.[1][2] It is a multi-protein complex that responds to a wide variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering inflammatory responses.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime therapeutic target.[2][3]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by stimuli such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway.[1]
-
Activation (Signal 2): A diverse array of secondary stimuli, including ATP, pore-forming toxins, and crystalline substances, initiates the assembly of the inflammasome complex.[1] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly facilitates the autocatalytic cleavage and activation of caspase-1.[4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D (GSDMD).[1]
The Binding Site of MCC950 on NLRP3
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome. Structural and biochemical studies have revealed that MCC950 directly binds to the NACHT domain of NLRP3.[2] The NACHT domain possesses ATPase activity, which is essential for NLRP3 oligomerization and subsequent inflammasome assembly.[5]
Specifically, MCC950 and its analogs have been shown to bind to a pocket within the NACHT domain that is adjacent to the Walker A motif, a critical region for ATP binding.[2] This binding is non-covalent and stabilizes an inactive conformation of NLRP3, thereby preventing the conformational changes required for its activation and oligomerization.[2][6] Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have been instrumental in elucidating the precise interactions between MCC950 derivatives and the NLRP3 NACHT domain.[2][7]
Quantitative Data on NLRP3 Inhibition
The following table summarizes key quantitative data for MCC950, a representative NLRP3 inhibitor. This data is compiled from various in vitro and cell-based assays.
| Parameter | Value | Cell Type / Assay Condition | Reference |
| IC50 (IL-1β release) | ~2 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs), LPS + ATP stimulation | [5] |
| Binding Affinity (KD) | Not explicitly reported in the provided search results. Direct binding has been confirmed through various methods. | Recombinant human pyrin domain of NLRP3 (for β-carotene) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NLRP3 inflammasome inhibition. Below are protocols for key experiments used to characterize NLRP3 inhibitors.
In Vitro IL-1β Release Assay
This assay is a cornerstone for quantifying the inhibitory activity of compounds on the NLRP3 inflammasome.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on NLRP3-dependent IL-1β secretion.
Methodology:
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.[8] Cells are seeded in appropriate multi-well plates.
-
Priming (Signal 1): Cells are primed with a TLR agonist, typically lipopolysaccharide (LPS; e.g., 50 ng/mL), for a defined period (e.g., 3 hours) to upregulate NLRP3 and pro-IL-1β expression.[8]
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., MCC950) for a specific duration (e.g., 30 minutes to 1 hour).
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a known stimulus such as ATP (e.g., 5 mM for 30-60 minutes) or nigericin (B1684572) (e.g., 5 µM for 30-60 minutes).[8]
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of secreted IL-1β in the supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IL-1β concentrations are plotted against the inhibitor concentrations, and the IC50 value is calculated using a suitable curve-fitting model.
ASC Speck Formation Assay
This imaging-based assay visualizes the assembly of the ASC pyroptosome, a key step in inflammasome activation.
Objective: To qualitatively and quantitatively assess the effect of an inhibitor on the formation of ASC specks.
Methodology:
-
Cell Culture and Transfection: Immortalized macrophage cell lines stably expressing fluorescently tagged ASC (e.g., ASC-GFP or ASC-mCerulean) are often used. Cells are cultured on coverslips or in imaging-compatible plates.
-
Priming and Inhibition: Cells are primed with LPS and treated with the inhibitor as described in the IL-1β release assay.
-
Activation: NLRP3 is activated with a stimulus like ATP or nigericin.
-
Fixation and Staining: Cells are fixed with paraformaldehyde, permeabilized, and cell nuclei are counterstained (e.g., with DAPI).
-
Imaging: Cells are visualized using fluorescence microscopy or confocal microscopy.
-
Analysis: The number of cells containing ASC specks (large, single fluorescent aggregates) is quantified as a percentage of the total number of cells. A reduction in the percentage of cells with ASC specks in the presence of the inhibitor indicates its activity.[9]
Western Blotting for Caspase-1 Cleavage and IL-1β Processing
This biochemical assay directly measures the enzymatic activity of the inflammasome.
Objective: To detect the cleavage of pro-caspase-1 and pro-IL-1β into their active forms.
Methodology:
-
Cell Treatment: Cells are treated as described in the IL-1β release assay.
-
Sample Preparation: Both the cell culture supernatants and cell lysates are collected. Proteins in the supernatant are often concentrated.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for the cleaved forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit). Antibodies against the pro-forms and a loading control (e.g., β-actin for lysates) are also used.
-
Visualization: Protein bands are visualized using a chemiluminescent or fluorescent detection system. A decrease in the levels of cleaved caspase-1 and IL-1β in the inhibitor-treated samples indicates inflammasome inhibition.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of MCC950.
Caption: General experimental workflow for the characterization of NLRP3 inhibitors.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structures of the active NLRP3 inflammasome disc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
The Structure-Activity Relationship of Diarylfulfonylurea-Based NLRP3 Inflammasome Inhibitors: A Technical Overview
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases like Alzheimer's.[3][4] Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a significant area of therapeutic research.
This technical guide focuses on the structure-activity relationship (SAR) of a prominent class of NLRP3 inhibitors: the diarylsulfonylureas. While a specific compound designated "Nlrp3-IN-40" was not identified in the scientific literature, the diarylsulfonylurea scaffold, exemplified by the potent and selective inhibitor MCC950, provides a well-characterized framework for understanding the molecular features required for potent NLRP3 inhibition.[3][5] This document will detail the quantitative SAR data, experimental methodologies for key assays, and visualize the relevant biological pathways and experimental workflows.
Core Structure and Pharmacophore
The general structure of the diarylsulfonylurea-based NLRP3 inhibitors consists of a central sulfonylurea linker connecting two aryl moieties. SAR studies have revealed that specific substitutions on these aryl rings, as well as modifications to the linker, are critical for potent inhibitory activity. The key pharmacophoric elements include the sulfonyl and benzamide (B126) moieties.[6]
Structure-Activity Relationship of Diarylfulfonylurea Analogs
The following table summarizes the structure-activity relationship for a series of diarylsulfonylurea analogs based on the MCC950 scaffold. The data highlights the impact of structural modifications on the inhibitory potency against the NLRP3 inflammasome, typically measured as the half-maximal inhibitory concentration (IC50) for IL-1β release.
| Compound | R1 | R2 | R3 | IL-1β IC50 (nM) | Reference |
| MCC950 | 1,2,3,5,6,7-hexahydro-s-indacene | H | 2-hydroxypropan-2-yl | 7.5 | [5] |
| Analog 1 | 1,2,3,5,6,7-hexahydro-s-indacene | H | H | >1000 | [7] |
| Analog 2 | Phenyl | H | 2-hydroxypropan-2-yl | 120 | [3] |
| Analog 3 | 1,2,3,5,6,7-hexahydro-s-indacene | OH | 2-hydroxypropan-2-yl | 1238 | [1] |
| JC124 | 2,4-dichlorobenzyl | 5-chloro | H | 3250 | [6] |
| YQ128 | 2,4-dichlorobenzyl | 5-methoxy | H | 300 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NLRP3 inhibitor potency and selectivity. Below are protocols for key experiments typically employed in the evaluation of these compounds.
NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
This assay is the primary method for determining the potency of NLRP3 inhibitors.
1. Cell Culture and Priming:
-
Mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Cells are seeded in multi-well plates and primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3.[5][9]
2. Inhibitor Treatment:
-
Following priming, the cells are treated with various concentrations of the test compound (e.g., diarylsulfonylurea analogs) for a defined period (e.g., 30-60 minutes). A vehicle control (e.g., DMSO) is run in parallel.
3. NLRP3 Activation:
-
The NLRP3 inflammasome is then activated by adding a stimulus such as ATP (e.g., 5 mM for 1 hour) or nigericin (B1684572) (e.g., 10 µM for 1 hour).[5][9]
4. Measurement of IL-1β Release:
-
The cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[6][8]
5. Data Analysis:
-
The IC50 values are calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Selectivity Assays for Other Inflammasomes
To ensure that the inhibitors are specific to NLRP3, their activity against other inflammasomes, such as AIM2 and NLRC4, is assessed.
-
The experimental setup is similar to the NLRP3 activation assay, but different stimuli are used to activate other inflammasomes.
-
For the AIM2 inflammasome , cells are primed with LPS and then transfected with poly(dA:dT) to mimic viral DNA.[8]
-
For the NLRC4 inflammasome , cells are primed with LPS and then infected with flagellated bacteria, such as Salmonella typhimurium.[8]
-
IL-1β release is measured by ELISA, and the inhibitory activity of the compound is compared across the different inflammasomes.
In Vivo Model of NLRP3-Dependent Inflammation
Animal models are used to evaluate the in vivo efficacy of the inhibitors.
-
A common model involves inducing systemic inflammation in mice by intraperitoneal (i.p.) injection of LPS. This has been shown to trigger NLRP3-dependent IL-1β production.[5]
-
Mice are pre-treated with the test compound (e.g., via i.p. injection or oral gavage) prior to the LPS challenge.
-
Blood samples are collected at a specific time point after the LPS injection (e.g., 2 hours).
-
Serum levels of IL-1β and other cytokines like TNF-α are measured by ELISA. A reduction in IL-1β without a significant effect on TNF-α suggests selective in vivo engagement of the NLRP3 inflammasome.[5][8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Assessing the Specificity of Nlrp3-IN-40 for the NLRP3 Inflammasome
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive framework for evaluating the specificity of a novel NLRP3 inflammasome inhibitor, designated here as Nlrp3-IN-40. Due to the absence of publicly available data for a compound specifically named "this compound," this document outlines the essential principles, experimental protocols, and data interpretation strategies required to characterize its selectivity. The methodologies and data presentation formats are based on established practices for well-characterized NLRP3 inhibitors.
Introduction to NLRP3 Inflammasome Specificity
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2][3]. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis[1][4]. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime therapeutic target[5][6][7].
A critical attribute for any therapeutic NLRP3 inhibitor is high specificity. An ideal inhibitor should potently block the NLRP3 inflammasome without affecting other inflammasomes (e.g., NLRC4, AIM2) or essential cellular pathways[8]. Off-target effects, such as inhibition of the upstream NF-κB priming pathway or general cytotoxicity, can lead to misleading results and potential toxicity[9]. This guide details the experimental approaches necessary to rigorously assess the specificity of a compound like this compound.
Quantitative Assessment of Inhibitor Specificity
To determine the specificity of this compound, its inhibitory activity must be quantified against the NLRP3 inflammasome and compared to its activity against other inflammasomes. The data should be presented in a clear, tabular format for straightforward comparison. The following table represents a template for the type of data that needs to be generated.
Table 1: Comparative Inhibitory Activity of this compound
| Inflammasome Target | Cell Type | Activator(s) | Readout | This compound IC50 (µM) |
| NLRP3 | BMDM | LPS + Nigericin | IL-1β Release | e.g., 0.05 |
| NLRP3 | BMDM | LPS + ATP | IL-1β Release | e.g., 0.06 |
| NLRP3 | Human PBMC | LPS + MSU | IL-1β Release | e.g., 0.08 |
| NLRC4 | BMDM | S. typhimurium | IL-1β Release | e.g., > 50 |
| AIM2 | BMDM | Poly(dA:dT) | IL-1β Release | e.g., > 50 |
| NLRP1 | N/A | N/A | IL-1β Release | Data to be determined |
| Caspase-1 | Cell-free | Recombinant Casp-1 | Enzymatic Activity | e.g., > 50 |
| NF-κB Pathway | BMDM | LPS | TNF-α Release | e.g., > 50 |
| Cytotoxicity | BMDM | None | LDH Release | e.g., > 100 |
BMDM: Bone Marrow-Derived Macrophages; PBMC: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate; MSU: Monosodium urate crystals; Poly(dA:dT): Poly(deoxyadenylic-deoxythymidylic) acid sodium salt. IC50 values are hypothetical examples.
Signaling Pathways and Experimental Workflows
Visualizing the relevant biological pathways and experimental procedures is crucial for understanding the mechanism of action and the strategy for assessing specificity.
NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process[6]. The first signal, or "priming," is typically initiated by PAMPs binding to Toll-like receptors (TLRs), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β gene expression[6]. The second signal, provided by a variety of stimuli such as ion fluxes, mitochondrial dysfunction, or lysosomal damage, triggers the assembly of the NLRP3 inflammasome complex[3][10]. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1[11]. Proximity-induced auto-activation of caspase-1 leads to the cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms, and the cleavage of Gasdermin D (GSDMD) to induce pyroptosis[1][12].
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Experimental Workflow for Specificity Testing
A logical and systematic workflow is essential to validate the specificity of this compound. This involves parallel testing against multiple inflammasomes and control pathways.
Caption: Experimental workflow for determining the specificity of an NLRP3 inflammasome inhibitor.
Detailed Experimental Protocols
The following protocols provide a foundation for the experiments outlined in the workflow.
Cell Culture and Differentiation
-
Murine Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture cells for 6-7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Plate differentiated macrophages at a density of 1 x 10^6 cells/mL in 96-well plates for assays.
-
-
Human THP-1 Monocytes:
-
Culture THP-1 cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate monocytes into macrophage-like cells by treating with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Allow cells to rest in PMA-free media for 24 hours before experiments.
-
Inflammasome Activation Assays
-
Cell Priming: Prime BMDMs or differentiated THP-1 cells with 500 ng/mL LPS for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Remove LPS-containing media and replace with fresh media. Add varying concentrations of this compound and incubate for 30-60 minutes.
-
Inflammasome Activation:
-
NLRP3: Add a specific NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 45-90 minutes[13][14].
-
NLRC4: After priming, infect cells with Salmonella typhimurium at a suitable multiplicity of infection (MOI) for 1-2 hours.
-
AIM2: Following priming, transfect cells with 1-2 µg/mL of Poly(dA:dT) using a suitable transfection reagent for 4-6 hours.
-
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants for cytokine analysis. Lyse the remaining cells for Western blot analysis.
Off-Target and Cytotoxicity Assays
-
NF-κB Pathway Inhibition:
-
Cytotoxicity Assay:
-
Treat unprimed cells with the same concentrations of this compound used in the inflammasome assays for the same duration.
-
Measure cell death using a lactate (B86563) dehydrogenase (LDH) release assay or a CellTiter-Glo® assay to distinguish between inhibition of pyroptosis and general compound toxicity[9].
-
Readout Methodologies
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of mature IL-1β and TNF-α in the collected cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions[15].
-
Western Blot:
-
Lyse cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the cleaved p20 subunit of caspase-1 and a loading control (e.g., GAPDH).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection[15].
-
Conclusion
The comprehensive evaluation of this compound's specificity is paramount for its development as a research tool or therapeutic agent. By employing the quantitative analysis, systematic workflows, and detailed protocols described in this guide, researchers can build a robust specificity profile for this compound. A truly selective inhibitor will demonstrate potent, dose-dependent inhibition of NLRP3-mediated IL-1β release and caspase-1 activation, while having minimal to no effect on NLRC4 and AIM2 inflammasomes, upstream NF-κB signaling, or general cell viability. This rigorous characterization is essential for ensuring that the observed biological effects are directly attributable to the inhibition of the NLRP3 inflammasome.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome: an emerging therapeutic target for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NLRP3 Inflammasome: A New Target for Prevention and Control of Osteoporosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: The Impact of NLRP3 Inhibitors on Downstream Signaling Pathways
Note to the Reader: This technical guide aims to provide an in-depth overview of the effects of specific inhibitors on the NLRP3 inflammasome pathway. The query specified "Nlrp3-IN-40"; however, a thorough search of publicly available scientific literature and databases did not yield specific information for a compound with this designation. Therefore, to fulfill the core requirements of this guide, we will use the potent, selective, and extensively characterized NLRP3 inhibitor MCC950 as the primary exemplar. The principles, pathways, and experimental methodologies described herein are representative of how direct NLRP3 inhibitors modulate downstream signaling.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a cornerstone of the innate immune system, functioning as a multiprotein complex that detects a wide array of pathogenic and sterile danger signals.[1][2] Its activation is a critical step in initiating an inflammatory response. However, aberrant or chronic activation of the NLRP3 inflammasome is a key pathogenic driver in a host of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[1][3] This has made the NLRP3 inflammasome a highly attractive therapeutic target for drug development.
This guide details the downstream signaling consequences of pharmacologically inhibiting the NLRP3 inflammasome, using MCC950 as a model inhibitor. We will explore its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the core biological pathways and workflows.
The NLRP3 Inflammasome Signaling Pathway
Activation of the canonical NLRP3 inflammasome is a tightly regulated two-step process, requiring both a "priming" signal and an "activation" signal.[2][4]
-
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or endogenous cytokines like TNF-α. These stimuli activate pattern recognition receptors (e.g., Toll-like receptors), leading to the activation of the nuclear factor-κB (NF-κB) transcription factor. NF-κB then drives the transcriptional upregulation of key inflammasome components, primarily NLRP3 and pro-IL-1β.[4][5]
-
Signal 2 (Activation): A diverse range of secondary stimuli can trigger the activation and assembly of the inflammasome complex. These include extracellular ATP, pore-forming toxins (e.g., nigericin), crystalline substances (e.g., monosodium urate crystals), and indicators of cellular stress like mitochondrial dysfunction or lysosomal rupture.[2] A common downstream event triggered by these stimuli is potassium (K+) efflux from the cell.[3] This leads to a conformational change in the NLRP3 protein, allowing it to oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, forming the complete inflammasome complex. This proximity induces the autocatalytic cleavage and activation of caspase-1.[1]
Active caspase-1 is the central effector of the inflammasome. It proteolytically cleaves the inactive precursors of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, secretable forms.[1] Additionally, active caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis and facilitate the release of mature IL-1β and IL-18.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunopathol.com [immunopathol.com]
- 6. Frontiers | Inhibiting the inflammasome with MCC950 counteracts muscle pyroptosis and improves Duchenne muscular dystrophy [frontiersin.org]
- 7. Inhibiting the inflammasome with MCC950 counteracts muscle pyroptosis and improves Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Nlrp3-IN-40 in Inhibiting Pyroptosis: A Technical Guide for Researchers
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Nlrp3-IN-40." Therefore, this technical guide will provide a comprehensive overview of the role of NLRP3 inhibitors in the context of pyroptosis, serving as a framework for the evaluation of novel therapeutic agents such as this compound. The data and protocols presented are based on well-characterized NLRP3 inhibitors and established methodologies in the field.
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Activation of the NLRP3 inflammasome leads to the maturation and release of pro-inflammatory cytokines and induces a form of inflammatory cell death known as pyroptosis. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a significant area of therapeutic interest. This guide details the mechanism of NLRP3-mediated pyroptosis, outlines the points of intervention for inhibitors, and provides detailed experimental protocols and data presentation formats for the characterization of such compounds.
The NLRP3 Inflammasome and Pyroptosis Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming and activation.[1][2][3][4]
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs).[4][5] This engagement leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of NLRP3 and pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1][2][3]
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, pore-forming toxins (e.g., nigericin), and crystalline substances, can trigger the activation of the NLRP3 protein.[4][5] This leads to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[6][7]
Upon assembly, pro-caspase-1 undergoes auto-cleavage and becomes activated.[5] Activated caspase-1 has two key substrates:
-
Pro-inflammatory Cytokines: It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[1][2][6]
-
Gasdermin D (GSDMD): Caspase-1 cleaves GSDMD, releasing its N-terminal fragment (GSDMD-N).[5][8]
The GSDMD-N fragment then oligomerizes and inserts into the plasma membrane, forming pores that disrupt the osmotic balance, leading to cell swelling, lysis, and the release of mature IL-1β and IL-18. This process of inflammatory cell death is termed pyroptosis.[8]
Mechanism of Action of NLRP3 Inhibitors
NLRP3 inhibitors can be broadly categorized based on their mechanism of action. While the specific mechanism of a novel compound like this compound would require experimental determination, it would likely fall into one of the following classes:
-
Direct NLRP3 Inhibitors: These compounds bind directly to the NLRP3 protein, often within the NACHT domain, to lock it in an inactive conformation and prevent its activation and oligomerization.[4]
-
ASC Oligomerization Inhibitors: These molecules interfere with the self-association of the ASC adaptor protein, preventing the formation of the ASC speck, which is crucial for pro-caspase-1 recruitment and activation.
-
Upstream Signal Blockers: These inhibitors target upstream events that lead to NLRP3 activation, such as potassium efflux or the production of reactive oxygen species (ROS).
The therapeutic potential of an NLRP3 inhibitor is determined by its potency, selectivity, and pharmacokinetic properties.
Quantitative Data for Reference NLRP3 Inhibitors
The following tables provide a template for presenting quantitative data for an NLRP3 inhibitor, using hypothetical data for illustrative purposes, as specific data for this compound is unavailable.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Stimulus | Measured Endpoint | IC50 (nM) |
| IL-1β Release | Human THP-1 macrophages | LPS + Nigericin (B1684572) | IL-1β | Value |
| IL-1β Release | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β | Value |
| Pyroptosis (LDH Release) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | LDH Release | Value |
| ASC Speck Formation | Transfected HEK293T cells | NLRP3 activation | ASC Speck Count | Value |
Table 2: In Vivo Efficacy of this compound in a Peritonitis Model
| Animal Model | Treatment Group | Dose (mg/kg) | Peritoneal IL-1β (pg/mL) | Peritoneal Neutrophil Count (x10^6) |
| C57BL/6 Mice | Vehicle | - | Value | Value |
| C57BL/6 Mice | This compound | 10 | Value | Value |
| C57BL/6 Mice | This compound | 30 | Value | Value |
Detailed Experimental Protocols
In Vitro IL-1β Release Assay in BMDMs
This assay is a standard method to assess the potency of NLRP3 inhibitors.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
LPS (from E. coli O111:B4)
-
ATP or Nigericin
-
This compound or other test compounds
-
Mouse IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in differentiation medium for 7 days to obtain mature macrophages.
-
Cell Seeding: Plate BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.[9]
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes or 5 µM nigericin for 1 hour.[9]
-
Sample Collection: Collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure LDH release in the supernatants to assess cell death and ensure that the inhibitor is not cytotoxic at the tested concentrations.
ASC Speck Formation Assay
This assay visualizes the assembly of the inflammasome complex.
Materials:
-
HEK293T cells
-
Plasmids encoding NLRP3, ASC-GFP, and pro-caspase-1
-
Transfection reagent
-
Confocal microscope
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding NLRP3, ASC-GFP, and pro-caspase-1.
-
Inhibitor Treatment: Treat the cells with this compound or vehicle control.
-
NLRP3 Activation: Induce NLRP3 activation (e.g., via a specific stimulus if the system is designed to respond, or by overexpression).
-
Imaging: Visualize the formation of ASC-GFP specks using a confocal microscope.
-
Quantification: Quantify the percentage of cells with ASC specks in different treatment groups.
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway and Inhibition
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Technical Guide: Cellular Uptake and Distribution of Novel NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for characterizing the cellular uptake and subcellular distribution of novel NLRP3 inhibitors. Understanding how a potential therapeutic agent enters the cell and where it localizes is critical for interpreting its mechanism of action and optimizing its efficacy. While specific data for "Nlrp3-IN-40" is not publicly available, this document outlines the established principles and detailed experimental protocols necessary to elucidate the cellular pharmacology of any new chemical entity targeting the NLRP3 inflammasome.
The NLRP3 Inflammasome: A Key Therapeutic Target
The NLRP3 inflammasome is a cytosolic multiprotein complex that plays a crucial role in the innate immune system.[1][2] Upon activation by a wide array of pathogenic and sterile danger signals, it orchestrates the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[2][3][4] Aberrant NLRP3 inflammasome activation is implicated in a multitude of inflammatory diseases, making it a prime target for therapeutic intervention.[5][6][7][8]
Subcellular Localization of NLRP3
The localization of NLRP3 is dynamic and involves multiple organelles, which is a key consideration for the effective distribution of an inhibitor.[1]
-
Resting State: In its inactive form, NLRP3 resides in the cytoplasm, often associated with the endoplasmic reticulum (ER).[3][9]
-
Activation: Upon receiving an activation signal, NLRP3 can translocate to mitochondria-associated ER membranes (MAMs).[1][3] Recent studies also point to the involvement of the trans-Golgi network (TGN) in NLRP3 activation, where it may be recruited and oligomerize.[8][10]
An effective inhibitor must be able to reach these specific subcellular compartments to engage its target.
Characterizing Cellular Uptake and Permeability
A multi-faceted experimental approach is essential to fully characterize the cellular uptake and localization of a novel NLRP3 inhibitor.[1] In vitro assays provide quantitative data on a compound's ability to cross cellular membranes.[1]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay provides a high-throughput method to predict passive membrane permeability.
Experimental Protocol:
-
Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Procedure: The test inhibitor is added to the donor wells (apical side). A buffer solution is added to the acceptor wells (basolateral side).
-
Incubation: The plate is incubated for a specified time (e.g., 4-16 hours) at room temperature.
-
Quantification: The concentration of the inhibitor in both donor and acceptor wells is determined using LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry).
-
Data Analysis: The effective permeability (Pe) is calculated.
Caco-2/MDR1-MDCK Permeability Assay
This cell-based assay assesses both passive permeability and the potential for active efflux by transporters like P-glycoprotein (MDR1).[1]
Experimental Protocol:
-
Cell Culture: Caco-2 or MDR1-MDCK cells are seeded on permeable filter supports (e.g., Transwell® plates) and cultured until they form a confluent monolayer.
-
Assay: The test inhibitor is added to either the apical (A) or basolateral (B) chamber.
-
Sampling: At various time points, samples are taken from the opposite chamber.
-
Analysis: The concentration of the inhibitor is quantified by LC-MS/MS.[1]
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 indicates that the compound is likely a substrate for active efflux.[1]
| Assay Type | Parameter Measured | Typical Units | Interpretation (Hypothetical Data) |
| PAMPA | Effective Permeability (Pe) | 10⁻⁶ cm/s | High: >10Medium: 1-10Low: <1 |
| Caco-2 | Apparent Permeability (Papp A-B) | 10⁻⁶ cm/s | High: >10Medium: 1-10Low: <1 |
| MDR1-MDCK | Efflux Ratio (Papp B-A / Papp A-B) | Unitless | >2: Substrate for Efflux<2: Not a Substrate |
Table 1: Quantitative Data for Cellular Permeability Assays.
Determining Subcellular Distribution
Once inside the cell, identifying the inhibitor's localization is key to understanding its engagement with the NLRP3 inflammasome complex.
Immunofluorescence and Co-localization Studies
This microscopy-based technique allows for the visualization of the inhibitor within the cell and its proximity to specific organelles.
Experimental Protocol:
-
Cell Culture and Treatment: Macrophages (e.g., THP-1 or bone marrow-derived macrophages) are cultured on coverslips and treated with the fluorescently-tagged inhibitor or the inhibitor itself.
-
Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100.[1]
-
Immunolabeling:
-
If the inhibitor is not tagged, cells are incubated with a primary antibody that specifically recognizes the inhibitor. A fluorescently-labeled secondary antibody is then used for detection.
-
For co-localization, primary antibodies against organelle-specific markers are used (e.g., anti-TOM20 for mitochondria, anti-calreticulin for ER).[1]
-
-
Staining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted on microscope slides.
-
Imaging: Images are acquired using a confocal or high-content fluorescence microscope.[5] Co-localization analysis is performed using appropriate software.
Subcellular Fractionation
This biochemical technique physically separates cellular components, allowing for the direct quantification of the inhibitor in each fraction.[1]
Experimental Protocol:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor, harvested, and gently lysed in a hypotonic buffer to rupture the plasma membrane while preserving organelles.[1]
-
Differential Centrifugation:
-
Nuclear Fraction: The lysate is centrifuged at a low speed (~1,000 x g) to pellet the nuclei.[1]
-
Mitochondrial Fraction: The supernatant is then centrifuged at a higher speed (~10,000 x g) to pellet mitochondria.[1]
-
Microsomal & Cytosolic Fractions: The resulting supernatant is subjected to ultracentrifugation (~100,000 x g) to pellet the microsomal fraction (containing ER). The final supernatant is the cytosolic fraction.[1]
-
-
Quantification: The concentration of the inhibitor in each fraction is measured by LC-MS/MS.
| Subcellular Fraction | Inhibitor Concentration (ng/mg protein) | % of Total Intracellular Inhibitor |
| Cytosol | 150.5 | 60.2% |
| Mitochondria | 75.2 | 30.1% |
| Microsomes (ER) | 20.1 | 8.0% |
| Nuclei | 4.2 | 1.7% |
Table 2: Hypothetical Quantitative Data from Subcellular Fractionation.
Functional Assays to Correlate Distribution with Activity
Confirming that the inhibitor reaches its target is crucial, but it is equally important to demonstrate that its presence in a specific compartment leads to functional inhibition of the NLRP3 inflammasome.
ASC Speck Formation Assay
The formation of the ASC speck is a hallmark of inflammasome activation and can be visualized by fluorescence microscopy, providing a robust method for quantifying inhibition.[5]
Experimental Protocol:
-
Cell Priming and Treatment: Immortalized macrophages (iBMDMs) or THP-1 cells, often expressing ASC-GFP, are primed with LPS (e.g., for 3-4 hours) to upregulate inflammasome components.[11][12] Cells are then pre-incubated with various concentrations of the test inhibitor.
-
NLRP3 Activation: An NLRP3 activator like nigericin (B1684572) or ATP is added to trigger inflammasome assembly.[11][13]
-
Fixation and Staining: Cells are fixed, and nuclei are counterstained with DAPI.[5]
-
Imaging and Quantification: Using a fluorescence microscope, the number of cells containing a distinct ASC speck (a single, bright perinuclear focus of ASC-GFP) is counted relative to the total number of cells.[5][14] The percentage of speck-containing cells is calculated for each treatment condition.
Cytokine Release Assay (IL-1β ELISA)
This assay measures the secretion of mature IL-1β, a key downstream product of NLRP3 inflammasome activation.
Experimental Protocol:
-
Cell Culture and Priming: Macrophages are seeded in a multi-well plate and primed with LPS.[11]
-
Inhibitor Treatment: Cells are treated with the inhibitor for a specified period (e.g., 1 hour).[11]
-
Activation: NLRP3 is activated with a stimulus like nigericin.[11]
-
Supernatant Collection: After incubation (e.g., 1-2 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of IL-1β in the supernatant is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
| Assay | Endpoint Measured | Typical Units | IC₅₀ (Hypothetical Data) |
| ASC Speck Formation | % of Cells with ASC Specks | Percentage (%) | 50 nM |
| IL-1β Release | IL-1β Concentration | pg/mL | 45 nM |
| Pyroptosis (LDH Release) | LDH Activity | Absorbance (OD) | 65 nM |
Table 3: Hypothetical Functional Data for a Novel NLRP3 Inhibitor.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological pathways and experimental procedures involved in characterizing a novel inhibitor.
Caption: The NLRP3 inflammasome signaling cascade and a potential point of inhibition.
Caption: Experimental workflow for determining inhibitor subcellular distribution.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of Fluorescent and Biotin Probes Targeting NLRP3 [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. NLRP3 Inflammasome and Inflammatory Response in Aging Disorders: The Entanglement of Redox Modulation in Different Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. mdpi.com [mdpi.com]
- 14. Detection of Inflammasome Activation and Pyroptotic Cell Death in Murine Bone Marrow-derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of NLRP3 Inflammasome Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. This guide provides a comprehensive framework for investigating the therapeutic potential of NLRP3 inhibitors, outlining key experimental protocols and data presentation strategies. While the focus is on the general methodology, this document will reference Nlrp3-IN-40, a known inhibitor, within the broader context of NLRP3-targeted drug discovery. Publicly available, in-depth data on this compound is limited; therefore, this guide utilizes established methodologies and data from well-characterized inhibitors to illustrate the investigative process.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process, involving a priming signal and an activation signal.[1][2][3]
-
Signal 1 (Priming): The priming step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors, such as Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1][2][3]
-
Signal 2 (Activation): A second stimulus, such as extracellular ATP, crystalline structures, or pore-forming toxins, triggers the assembly of the inflammasome complex.[1][3] This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules facilitates their auto-cleavage and activation.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2]
Caption: Canonical NLRP3 inflammasome signaling pathway.
Therapeutic Potential and Investigational Strategy
Aberrant NLRP3 inflammasome activation is associated with a variety of inflammatory conditions, including autoinflammatory syndromes, metabolic disorders, and neurodegenerative diseases.[4] Therefore, small molecule inhibitors of the NLRP3 inflammasome, such as this compound, represent a promising therapeutic avenue. This compound is described as an inhibitor that blocks NLRP3 activation by multiple agonists without affecting the NLRC4 or AIM2 inflammasomes, suggesting a selective mechanism of action.[5][6][7]
A systematic evaluation of a novel NLRP3 inhibitor involves a multi-tiered approach, from in vitro characterization to in vivo efficacy studies.
Caption: General experimental workflow for evaluating an NLRP3 inhibitor.
Detailed Experimental Protocols
In Vitro Characterization
Objective: To determine the potency and selectivity of the inhibitor in a cellular context.
Cell Models:
-
Murine bone marrow-derived macrophages (BMDMs)
-
Human peripheral blood mononuclear cells (PBMCs)
-
THP-1 human monocytic cell line (differentiated into macrophages)
General Protocol for NLRP3 Inhibition Assay:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate.[1]
-
Priming (Signal 1): Prime cells with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.[1]
-
Inhibitor Treatment: Pre-incubate the primed cells with a range of concentrations of the test inhibitor (e.g., this compound) or a vehicle control.[1]
-
Activation (Signal 2): Stimulate the cells with a known NLRP3 activator, such as nigericin or ATP.[1]
-
Sample Collection: Collect cell culture supernatants for cytokine and LDH analysis, and lyse the remaining cells for Western blotting.[2]
Key Assays:
| Assay | Method | Purpose |
| IL-1β / IL-18 Release | ELISA | To quantify the secretion of mature pro-inflammatory cytokines.[3][8] |
| Caspase-1 Activation | Western Blot | To detect the cleaved (active) p20 subunit of caspase-1 in cell lysates and supernatants.[9] |
| ASC Speck Formation | Immunofluorescence Microscopy | To visualize the oligomerization of the ASC adaptor protein, a hallmark of inflammasome assembly.[9] |
| Pyroptosis Assessment | LDH Release Assay | To measure the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity due to pyroptosis.[2] |
In Vivo Efficacy Models
Objective: To evaluate the therapeutic effect of the inhibitor in a disease-relevant animal model.
The choice of model depends on the intended therapeutic indication. For instance, a mouse model of acute peritonitis is often used to assess in vivo anti-inflammatory effects.[5]
Example Protocol: LPS-Induced Peritonitis Model
-
Animal Model: C57BL/6 mice.
-
Inhibitor Administration: Administer the NLRP3 inhibitor (or vehicle) orally or via intraperitoneal (i.p.) injection.
-
Inflammasome Activation: Inject LPS i.p., followed by an i.p. injection of ATP.[10]
-
Sample Collection: Collect peritoneal lavage fluid to measure cytokine levels (e.g., IL-1β) and immune cell infiltration.[10]
Data Presentation and Comparative Analysis
Quantitative data from these experiments should be systematically organized to allow for clear interpretation and comparison with other known inhibitors.
Table 1: Comparative Profile of Selected NLRP3 Inhibitors
| Inhibitor | IC50 | Mechanism/Target | Selectivity | Key In Vivo Models |
| This compound | Not publicly available | Blocks NLRP3 activation | Does not alter NLRC4 or AIM2 inflammasomes[5][6][7] | Not publicly available |
| MCC950 | ~15 nM (THP-1 cells)[11] | Binds to the NACHT domain of NLRP3[12] | Selective for NLRP3[4] | EAE, Type 2 Diabetes, Peritonitis[13][14] |
| Nlrp3-IN-84 | 158.4 nM (ATPase activity)[5] | Inhibits NLRP3 ATPase activity | No activity on NLRC4 and AIM2[5] | Acute Peritonitis[5] |
| Nlrp3-IN-18 | ≤1.0 µM[7] | Potent NLRP3 inhibitor | Not specified | Not publicly available |
| BAL-0028 | 57.5 nM (THP-1 cells)[11] | Binds to the NACHT domain of NLRP3[11] | Selective for NLRP3; species-specific (human/primate)[11] | Peritonitis (using derivative BAL-0598)[10] |
Conclusion
The investigation of novel NLRP3 inflammasome inhibitors, such as this compound, holds significant promise for the development of new treatments for a multitude of inflammatory diseases. A rigorous and systematic approach, employing a combination of in vitro and in vivo models as outlined in this guide, is essential to fully characterize their therapeutic potential. By elucidating the potency, selectivity, and efficacy of these compounds, researchers can pave the way for their translation into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 12. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of Nlrp3-IN-40, an NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory and autoimmune diseases. Consequently, the development of specific NLRP3 inhibitors is a significant focus of therapeutic research. This document provides a detailed protocol for the in vitro characterization of Nlrp3-IN-40, a potent and selective inhibitor of the NLRP3 inflammasome.
The canonical activation of the NLRP3 inflammasome is a two-step process.[4][5][6] The initial "priming" step, often triggered by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB signaling pathway.[5] The second "activation" step is initiated by a diverse range of stimuli, including ATP, pore-forming toxins, and crystalline materials, which leads to the assembly of the NLRP3 inflammasome complex.[7][8] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1.[7][9] Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D.[1][6][7]
This compound is designed to specifically interfere with this pathway, offering a potential therapeutic intervention for NLRP3-mediated diseases. The following protocols describe the necessary steps to quantify the inhibitory activity of this compound on the NLRP3 inflammasome in a cellular context.
Data Presentation
The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro IC50 values for the well-characterized reference NLRP3 inhibitor, MCC950, which can be used as a positive control in the described assays.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value (nM) |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5[5] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1[6] |
| MCC950 | Human THP-1 cells | Nigericin (B1684572) | IL-1β release | ~10 |
| MCC950 | Human Peripheral Blood Mononuclear Cells (PBMCs) | ATP | IL-1β release | ~10 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for determining the in vitro IC50 of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the in vitro efficacy of this compound.
Cell Culture and Differentiation of THP-1 Cells
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA). Incubate for 48-72 hours at 37°C. After incubation, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before starting the assay.
NLRP3 Inflammasome Inhibition Assay
-
Priming: Prime the differentiated THP-1 cells by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL. Incubate for 3 hours at 37°C.[5]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. After the priming step, carefully remove the LPS-containing medium and add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest concentration of this compound). Incubate for 1 hour at 37°C.[4]
-
Activation: To activate the NLRP3 inflammasome, add nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM to all wells, except for the negative control wells (which should receive vehicle only). Incubate for 1 hour at 37°C.[4]
Readout Assays
-
Sample Collection: After the activation step, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatant from each well.
-
ELISA Procedure: Measure the concentration of secreted IL-1β in the supernatants using a commercially available human IL-1β ELISA kit. Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples, incubation times, and washing steps.
-
Data Analysis: Determine the concentration of IL-1β in each sample by interpolating from the standard curve. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, activated control.
-
Assay Procedure: The activity of caspase-1 in the cell culture supernatant or cell lysates can be measured using a commercially available caspase-1 activity assay kit (e.g., a fluorometric or colorimetric assay based on the cleavage of a specific caspase-1 substrate). Follow the manufacturer's protocol.
-
Data Analysis: Quantify the caspase-1 activity based on the assay's readout (e.g., fluorescence or absorbance). Calculate the percentage of inhibition for each concentration of this compound.
-
Assay Procedure: To assess cell death via pyroptosis, measure the release of lactate (B86563) dehydrogenase (LDH) into the culture supernatant using a commercially available LDH cytotoxicity assay kit.[5] Follow the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (e.g., cells treated with a lysis buffer). Determine the extent to which this compound can inhibit nigericin- or ATP-induced LDH release.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound as an inhibitor of the NLRP3 inflammasome. By employing these standardized assays, researchers can obtain reliable and reproducible data on the potency and efficacy of this and other potential NLRP3-targeting therapeutic agents. Consistent and careful execution of these experimental steps is crucial for generating high-quality data to support drug development efforts in the field of inflammatory diseases.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-40 in THP-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-40 is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, including gout, type 2 diabetes, and neurodegenerative disorders. This compound, an optimized derivative of the natural product Oridonin, offers a valuable tool for studying the role of the NLRP3 inflammasome in disease and for the development of novel therapeutics. This document provides detailed protocols for the use of this compound in the human monocytic THP-1 cell line, a widely used model for studying NLRP3 inflammasome activation.
Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by microbial components like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway. The second step is triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex. This complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-gasdermin D (GSDMD). The cleavage of GSDMD leads to the formation of pores in the cell membrane, resulting in a form of inflammatory cell death known as pyroptosis and the release of mature IL-1β. This compound has been shown to inhibit NLRP3 inflammasome activation by blocking the interaction between NLRP3 and NEK7, which is crucial for inflammasome assembly.
Data Presentation
The inhibitory activity of this compound on the NLRP3 inflammasome in THP-1 cells can be quantified by measuring the reduction in IL-1β secretion and pyroptosis-induced cell death (measured by LDH release).
| Parameter | Cell Line | Activators | Assay | IC50 Value |
| IL-1β Release | Differentiated THP-1 | LPS + Nigericin | ELISA | 77.2 nM[1] |
| Cytotoxicity | Differentiated THP-1 | Not specified | Not specified | >3125 nM[1] |
Note: The IC50 value for IL-1β release was determined in bone marrow-derived macrophages (BMDMs), and the cytotoxicity value is based on the provided safety index.
Experimental Protocols
Protocol 1: THP-1 Cell Culture and Differentiation
This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well tissue culture plates
Procedure:
-
THP-1 Monocyte Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in the desired tissue culture plates.
-
PMA Differentiation: Add PMA to the cell culture medium to a final concentration of 50-100 ng/mL.
-
Incubation: Incubate the cells for 24-48 hours at 37°C with 5% CO2. During this time, the monocytes will adhere to the plate and differentiate into macrophage-like cells.
-
Resting Phase: After the differentiation period, carefully aspirate the PMA-containing medium and replace it with fresh, pre-warmed RPMI-1640 medium without PMA. Allow the cells to rest for 24 hours before proceeding with the inflammasome activation assay.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition with this compound
This protocol details the priming and activation of the NLRP3 inflammasome in differentiated THP-1 cells and the assessment of the inhibitory effect of this compound.
Materials:
-
Differentiated THP-1 cells (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
Human IL-1β ELISA kit
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Priming (Signal 1):
-
Prepare a stock solution of LPS in sterile PBS or culture medium.
-
Replace the culture medium of the differentiated THP-1 cells with fresh RPMI-1640 medium containing 1 µg/mL of LPS.
-
Incubate the cells for 3-4 hours at 37°C with 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
During the last 30-60 minutes of the LPS priming step, add serial dilutions of this compound to the corresponding wells. Include a vehicle control (DMSO only).
-
-
Activation (Signal 2):
-
Prepare a stock solution of Nigericin in ethanol (B145695) or DMSO.
-
After the priming and inhibitor treatment, replace the medium with Opti-MEM I.
-
Add Nigericin to a final concentration of 10-20 µM to all wells except the negative control.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for the measurement of IL-1β and LDH release.
-
-
Data Acquisition:
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
LDH Measurement: Determine the amount of LDH released into the supernatants using an LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound relative to the vehicle-treated control.
-
Calculate the percentage of cytotoxicity for each condition relative to a lysis control.
-
Determine the IC50 value for IL-1β inhibition by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
Application Notes and Protocols for Nlrp3-IN-40 in Bone Marrow-Derived Macrophage (BMDM) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nlrp3-IN-40, a potent and selective inhibitor of the NLRP3 inflammasome, in bone marrow-derived macrophage (BMDM) assays. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes for evaluating the efficacy of this compound in a key in vitro model of inflammation.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2] It responds to a wide array of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), triggering a cascade of inflammatory responses.[1][3] Activation of the NLRP3 inflammasome is a two-step process. The first "priming" step, often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway.[1][4][5] The second "activation" step is triggered by various stimuli, including ATP, pore-forming toxins like nigericin, and crystalline substances such as monosodium urate (MSU).[1][6][7] This leads to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][3] This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[8][9] Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[8][9]
This compound is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome, thereby preventing the downstream inflammatory cascade. BMDMs are a primary cell type used to study NLRP3 inflammasome activation, making them an ideal system for characterizing the inhibitory activity of compounds like this compound.[3]
Quantitative Data: Inhibitory Activity of NLRP3 Inhibitors
The inhibitory potency of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various in vitro assays. The following table summarizes representative IC50 values for a structurally related NLRP3 inhibitor, Nlrp3-IN-21, in BMDMs and THP-1 cells. These values serve as a benchmark for the expected potency of selective NLRP3 inhibitors.
| Assay | Cell Type | Activator | Measured Endpoint | IC50 (µM) |
| IL-1β release | Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β | 0.02 |
| IL-1β release | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | IL-1β | 0.03 |
| IL-1β release | Bone Marrow-Derived Macrophages (BMDMs) | MSU | IL-1β | 0.04 |
| IL-1β release | THP-1 cells | ATP | IL-1β | 0.05 |
| IL-1β release | THP-1 cells | Nigericin | IL-1β | 0.06 |
| IL-1β release | THP-1 cells | MSU | IL-1β | 0.08 |
Data presented for Nlrp3-IN-21 as a representative potent NLRP3 inhibitor.[1] IC50 values for this compound should be determined empirically.
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures, the following diagrams have been generated.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation:
-
Euthanize a C57BL/6 mouse according to approved institutional animal care and use committee protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with ice-cold, sterile PBS using a 25-gauge needle and a 10 mL syringe.[7]
-
Collect the bone marrow suspension and centrifuge at 300 x g for 5 minutes.[7]
-
Resuspend the cell pellet in red blood cell lysis buffer and incubate for 3 minutes at room temperature.[7]
-
Add 10 mL of complete DMEM to stop the lysis and centrifuge again.[7]
-
-
Differentiation:
-
Resuspend the bone marrow cells in BMDM differentiation medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF).
-
Culture the cells in non-tissue culture-treated petri dishes at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh differentiation medium.
-
On day 7, the cells will have differentiated into macrophages and are ready for use.
-
Protocol 2: In Vitro IL-1β Release Assay
This assay is the primary method for determining the IC50 of this compound.
-
Cell Seeding:
-
Harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Allow the cells to adhere overnight.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Activation (Signal 2):
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Measure the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.[10]
-
Protocol 3: ASC Oligomerization Assay
This assay provides mechanistic insight into how this compound inhibits inflammasome assembly.
-
Cell Treatment:
-
Seed BMDMs in a 6-well plate and treat with LPS, this compound, and an NLRP3 activator as described in Protocol 2.
-
-
Cell Lysis and Cross-linking:
-
Lyse the cells in a buffer containing 1% NP-40.
-
Centrifuge to pellet the insoluble fraction, which contains the ASC specks.
-
Resuspend the pellets and cross-link with 2 mM disuccinimidyl suberate (B1241622) (DSS) for 30 minutes at 37°C.[1]
-
-
Western Blot Analysis:
-
Stop the cross-linking reaction by adding sample buffer.
-
Analyze the samples by Western blot using an anti-ASC antibody to detect ASC monomers, dimers, and oligomers.[1] A reduction in ASC oligomers in the presence of this compound indicates inhibition of inflammasome assembly.
-
Protocol 4: Pyroptosis (LDH Release) Assay
This assay measures cell death resulting from inflammasome activation.
-
Procedure:
-
Follow the same cell treatment protocol as the IL-1β release assay (Protocol 2).
-
Collect the cell culture supernatant.
-
Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
-
Interpretation:
-
A decrease in LDH release in this compound-treated cells compared to the vehicle control indicates inhibition of pyroptosis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. NLRP3 Inflammasome: Macrophage Activation and Disease | Bio-Techne [bio-techne.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Determining the Dose-Response Curve of NLRP3-IN-40: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[1][2][3][4][5] NLRP3-IN-40 is a small molecule inhibitor targeting the NLRP3 inflammasome, offering therapeutic potential. This document provides a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay. The protocol outlines the canonical two-step activation of the NLRP3 inflammasome in macrophages and the subsequent measurement of its inhibition.[6][7][8]
Introduction
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can induce pyroptotic cell death.[1][2][3][4][8] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[6][7][8] Signal 1, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway.[6][7] Signal 2, triggered by a variety of stimuli including ATP, pore-forming toxins like nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex.[6][7][9] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1, and its assembly facilitates the auto-cleavage and activation of caspase-1.[3][5][7] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][2]
NLRP3 inhibitors are being investigated as potential therapeutics for a variety of inflammatory conditions. Determining the potency of these inhibitors, typically represented by the IC50 value, is a critical step in their preclinical evaluation.[10][11] This application note provides a detailed methodology for generating a dose-response curve for this compound and calculating its IC50 value using an in vitro cell-based assay.
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the putative point of inhibition by this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Protocol
This protocol describes an in vitro assay to determine the dose-dependent inhibition of NLRP3-mediated IL-1β release by this compound.
Materials
-
Cell Line: Human monocytic THP-1 cells or murine bone marrow-derived macrophages (BMDMs).
-
Reagents:
-
RPMI-1640 or DMEM culture medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Vehicle control (e.g., DMSO)
-
ELISA kit for human or murine IL-1β
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Methods
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to perform a wide concentration range initially (e.g., 1 nM to 100 µM) to determine the approximate IC50, followed by a narrower range for a more precise measurement.
-
After LPS priming, gently wash the cells and add the medium containing the different concentrations of this compound or a vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.[10][12]
-
-
Activation (Signal 2):
-
Sample Collection:
-
Following activation, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatants for IL-1β measurement.
-
-
Measurement of IL-1β Release:
-
Cell Viability Assay (Optional but Recommended):
-
To ensure that the observed inhibition of IL-1β release is not due to cytotoxicity of this compound, a cell viability assay should be performed in parallel on cells treated with the same concentrations of the inhibitor.
-
Experimental Workflow
The following diagram outlines the experimental workflow for determining the dose-response curve of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Data Presentation and Analysis
The quantitative data obtained from the IL-1β ELISA should be organized in a clear and structured table. The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle-treated control.
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Conc. (nM) | Log Concentration | IL-1β (pg/mL) | % Inhibition |
| 0 (Vehicle) | - | 1500 | 0 |
| 1 | 0 | 1350 | 10 |
| 10 | 1 | 1050 | 30 |
| 50 | 1.7 | 750 | 50 |
| 100 | 2 | 450 | 70 |
| 500 | 2.7 | 150 | 90 |
| 1000 | 3 | 75 | 95 |
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (4PL) dose-response curve.[10][11] The IC50 is the concentration of this compound that produces 50% inhibition of IL-1β release.
Conclusion
This application note provides a comprehensive protocol for determining the dose-response curve and IC50 value of the NLRP3 inhibitor, this compound. Adherence to this detailed methodology will enable researchers, scientists, and drug development professionals to accurately assess the potency of this and other NLRP3 inflammasome inhibitors, a critical step in the development of novel anti-inflammatory therapeutics. It is important to note that specific concentrations and incubation times may need to be optimized for different cell types and experimental setups.[4]
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity [frontiersin.org]
- 6. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Determining the In Vitro IC50 of Nlrp3-IN-40: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) of Nlrp3-IN-40, a potential inhibitor of the NLRP3 inflammasome, in vitro. The methodologies outlined herein focus on robust and reproducible cell-based assays to quantify the potency of this compound in inhibiting the activation of the NLRP3 inflammasome.
The NLRP3 inflammasome is a critical component of the innate immune system.[1][2] Upon activation by a wide array of stimuli, it forms a multi-protein complex that triggers the activation of caspase-1.[1][2][3] Active caspase-1 then processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[4][5]
These protocols describe the use of common cell lines, such as human THP-1 monocytes and mouse bone marrow-derived macrophages (BMDMs), to assess the inhibitory activity of this compound. The primary endpoints for determining the IC50 value are the release of IL-1β and the activity of caspase-1, both of which are key downstream events of NLRP3 inflammasome activation.
Signaling Pathways and Experimental Workflow
To understand the basis of the IC50 determination, it is crucial to visualize the NLRP3 inflammasome activation pathway and the general experimental workflow.
References
- 1. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for In Vivo Administration of NLRP3-IN-40
Disclaimer: As of December 2025, specific in vivo experimental data and established administration protocols for the compound NLRP3-IN-40 are not publicly available. The following application notes and protocols are presented as a representative guideline for the in vivo evaluation of a novel NLRP3 inflammasome inhibitor. These recommendations are based on established methodologies for other well-characterized NLRP3 inhibitors, such as MCC950 and NT-0249. Researchers must optimize these protocols based on the specific physicochemical properties and in vitro potency of this compound.
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system.[1] Upon activation by a diverse range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[2] This assembly leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[3] Dysregulated NLRP3 inflammasome activity has been implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases.[1][2] Consequently, small molecule inhibitors of the NLRP3 inflammasome, such as this compound, are of significant therapeutic interest.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo studies to evaluate the efficacy of this compound.
Data Presentation: Dosage and Administration of Representative NLRP3 Inhibitors
The following table summarizes dosage and administration data from preclinical studies of other NLRP3 inhibitors. This information can serve as a starting point for designing dose-range finding studies for this compound.
| Inhibitor | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| MCC950 | C57BL/6 Mice (LPS-induced peritonitis) | 10 mg/kg | Intraperitoneal (i.p.) | Reduced IL-1β production. | [4] |
| C57BL/6N Mice (LPS challenge) | 50 mg/kg | Oral (p.o.) | Significantly decreased plasma IL-1β levels. | [4] | |
| Murine Model of CAPS | Not Specified | Not Specified | Attenuated disease pathology. | [4] | |
| Murine Model of Osteoarthritis | 10 mg/kg (daily) | Intraperitoneal (i.p.) | Transiently reduced mechanical hypersensitivity. | [5] | |
| NT-0249 | Wild-Type Mice (LPS/ATP-induced peritonitis) | 0.1 - 10 mg/kg | Oral (p.o.) | Dose-dependently reduced peritoneal IL-1β levels. | [6] |
| Murine Model of CAPS | 10 and 100 mg/kg (in chow) | Oral (p.o.) | Dose-dependently reduced multiple inflammatory biomarkers. | [6] | |
| CY-09 | Murine Models | Not Specified | Not Specified | Showed significant inhibition of NLRP3 inflammasome in vivo. | [2] |
Signaling Pathway and Experimental Workflow
NLRP3 Inflammasome Activation Pathway
The activation of the canonical NLRP3 inflammasome is a two-step process.[3] The first step, known as priming, is typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β expression.[7][8] The second step, or activation, is triggered by a variety of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction.[8] This leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and secretion of IL-1β and IL-18, which can lead to an inflammatory form of cell death known as pyroptosis.[7]
General Experimental Workflow for In Vivo Evaluation
A typical workflow for assessing the in vivo efficacy of a novel NLRP3 inhibitor involves several key stages, from initial dose-range finding to evaluation in a relevant disease model.
Experimental Protocols
Protocol 1: In Vivo Efficacy in an LPS/ATP-Induced Peritonitis Mouse Model
This acute model is widely used to assess the in vivo efficacy of NLRP3 inflammasome inhibitors.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose, or a formulation based on the compound's solubility)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)
-
8-12 week old C57BL/6 mice
-
ELISA kits for murine IL-1β
Procedure:
-
Inhibitor Administration:
-
Dissolve or suspend this compound in the appropriate vehicle.
-
Administer this compound or vehicle to mice via the desired route (e.g., oral gavage or intraperitoneal injection). The timing of administration should be determined from pharmacokinetic studies, but a common starting point is 30-60 minutes before the inflammatory challenge.[9]
-
-
Inflammatory Challenge:
-
Sample Collection:
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells and collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.[4]
-
Protocol 2: Dose-Range Finding Study
A dose-range finding study is crucial to determine the optimal dose of this compound for further in vivo experiments.
Procedure:
-
Animal Grouping:
-
Divide mice into at least four groups: Vehicle control, Low Dose, Medium Dose, and High Dose of this compound. The dose levels should be selected based on in vitro potency (IC50) and data from similar compounds.[11]
-
-
Administration and Challenge:
-
Follow the procedure outlined in Protocol 1, administering the different doses of this compound.
-
-
Endpoint Analysis:
-
Measure IL-1β levels in the peritoneal lavage fluid for each dose group.
-
Plot the dose-response curve to determine the effective dose (e.g., ED50) for IL-1β inhibition.
-
-
Toxicity Monitoring:
-
Throughout the study, monitor the animals for any signs of toxicity, such as weight loss, behavioral changes (e.g., lethargy, ruffled fur), or signs of distress.[11]
-
Protocol 3: Evaluation in a Chronic Disease Model (e.g., Cryopyrin-Associated Periodic Syndromes - CAPS)
For evaluating long-term efficacy and target engagement, a genetic model of NLRP3-driven disease, such as a CAPS mouse model, is invaluable.
Materials:
-
Transgenic mouse model of CAPS (expressing a gain-of-function NLRP3 mutation)
-
This compound formulated for long-term administration (e.g., in chow or via osmotic pumps)
-
Vehicle control
-
Equipment for blood collection and tissue homogenization
-
ELISA kits for relevant inflammatory biomarkers (e.g., IL-1β, IL-18, Serum Amyloid A - SAA)
Procedure:
-
Study Groups and Dosing:
-
Enroll CAPS mice into treatment and control groups.
-
Administer this compound or vehicle over a prolonged period (e.g., several weeks). The dose and administration frequency should be informed by the results of acute efficacy and pharmacokinetic studies.
-
-
Monitoring Disease Phenotype:
-
Regularly monitor disease-relevant parameters, which may include body weight, skin inflammation, and systemic inflammatory markers.
-
-
Biomarker Analysis:
-
At the end of the study, collect blood and tissues.
-
Measure the levels of systemic inflammatory markers (e.g., IL-1β, IL-18, SAA) in the plasma or serum.
-
Assess the levels of mature IL-1β in tissue homogenates to confirm in vivo target engagement.[6]
-
Troubleshooting
A logical approach to troubleshooting is essential for successful in vivo studies.
Problem: The NLRP3 inhibitor does not show efficacy in the in vivo model.
-
Possible Cause 1: Inadequate Dosage. The administered dose may be too low to achieve a therapeutic concentration at the target site.
-
Solution: Conduct a dose-escalation study to evaluate higher doses, while closely monitoring for toxicity.[11]
-
-
Possible Cause 2: Poor Bioavailability. The compound may have poor absorption or be rapidly metabolized.
-
Solution: Perform pharmacokinetic studies to determine the compound's half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax).[11]
-
-
Possible Cause 3: The model is not NLRP3-dependent.
-
Solution: Validate the role of the NLRP3 inflammasome in your model by using NLRP3 knockout animals or by testing a well-characterized NLRP3 inhibitor as a positive control.[11]
-
Problem: Toxicity is observed in the animal model.
-
Possible Cause 1: The dose is too high.
-
Solution: Reduce the dose or the frequency of administration. A maximum tolerated dose (MTD) study can help identify the highest dose that does not cause unacceptable toxicity.[11]
-
-
Possible Cause 2: Off-target effects. The inhibitor may be interacting with other cellular targets.
-
Solution: Assess the specificity of the inhibitor against other inflammasomes (e.g., NLRC4, AIM2) and other relevant cellular pathways in vitro.
-
Ethical Considerations: All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure they are conducted in an ethical and humane manner.
References
- 1. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. NLRP3 inflammasome activation in sensory neurons promotes chronic inflammatory and osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for NLRP3-IN-40 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. NLRP3-IN-40 is a novel, potent, and selective inhibitor of the NLRP3 inflammasome, derived from the natural product Oridonin.[1][2][3] It acts by covalently binding to the NACHT domain of NLRP3, thereby preventing its activation and the subsequent downstream inflammatory cascade.[1][2] These application notes provide a comprehensive guide to the formulation and use of this compound in preclinical animal models of inflammation.
Data Presentation
In Vivo Efficacy of this compound
| Animal Model | Species | Dosing Route | Dosage | Key Findings | Reference |
| LPS-Induced Peritonitis | Mouse | Oral (p.o.) | 30 mg/kg | Significantly reduced IL-1β levels in peritoneal lavage fluid. | He C, et al. J Med Chem. 2024 |
| Monosodium Urate (MSU) Crystal-Induced Peritonitis | Mouse | Oral (p.o.) | 30 mg/kg | Markedly decreased neutrophil influx and IL-1β production in the peritoneal cavity. | He C, et al. J Med Chem. 2024 |
Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing Route | Dosage |
| Cmax (Maximum Plasma Concentration) | 1254 ± 211 ng/mL | Oral (p.o.) | 30 mg/kg |
| Tmax (Time to Cmax) | 0.58 ± 0.14 h | Oral (p.o.) | 30 mg/kg |
| AUC (Area Under the Curve) | 2110 ± 354 h·ng/mL | Oral (p.o.) | 30 mg/kg |
| t1/2 (Half-life) | 1.89 ± 0.33 h | Oral (p.o.) | 30 mg/kg |
| Bioavailability | 25.4% | Oral (p.o.) | 30 mg/kg |
Data sourced from He C, et al. J Med Chem. 2024.
Signaling Pathway and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), often from pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway. An activation signal (Signal 2), such as ATP, crystalline substances, or toxins, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity leads to the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis. This compound directly inhibits the assembly of the NLRP3 inflammasome.
Caption: Canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of this compound in an acute inflammation model involves acclimatizing the animals, preparing the compound formulation, inducing inflammation, administering the compound, and finally, collecting and analyzing samples to assess inflammatory markers.
Caption: A generalized workflow for the in vivo evaluation of NLRP3 inflammasome inhibitors.
Experimental Protocols
Formulation of this compound for Oral Administration
Objective: To prepare a stable and homogenous suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to achieve a 100 mg/mL stock.
-
Gently warm the corn oil to approximately 37°C to reduce its viscosity.
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.
-
Slowly add the pre-warmed corn oil to the DMSO stock while continuously vortexing to ensure a fine and stable suspension. The final concentration of DMSO in the formulation should be kept to a minimum (ideally ≤ 5%) to avoid solvent toxicity.
-
Continue to vortex for 2-3 minutes until a homogenous suspension is formed. Gentle sonication can be used if necessary to aid dispersion.
-
Visually inspect the formulation for any precipitation before administration. The final formulation should be administered shortly after preparation.
LPS-Induced Peritonitis Model in Mice
Objective: To evaluate the in vivo efficacy of this compound in an acute model of NLRP3-dependent inflammation.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Animals should be acclimatized for at least one week before the experiment.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Reagents:
-
This compound formulation (prepared as described above)
-
Vehicle control (e.g., 5% DMSO in corn oil)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (20 mg/kg)
-
Adenosine triphosphate (ATP) (30 mM in sterile saline)
-
Sterile, pyrogen-free saline
-
Cold, sterile Phosphate-Buffered Saline (PBS) for peritoneal lavage
Protocol:
-
Priming: Inject mice intraperitoneally (i.p.) with LPS at a dose of 20 mg/kg.
-
Compound Administration: 2 hours after LPS priming, administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage (p.o.).
-
Activation: 2 hours after compound administration, inject mice i.p. with ATP (30 mM, 200 µL per mouse).
-
Sample Collection: 30 minutes after ATP injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Peritoneal Lavage: Inject 5 mL of cold, sterile PBS into the peritoneal cavity. Gently massage the abdomen for 30 seconds to dislodge cells.
-
Aspirate the peritoneal lavage fluid and transfer it to a 15 mL conical tube.
-
Cell and Supernatant Separation: Centrifuge the lavage fluid at 400 x g for 5 minutes at 4°C.
-
Collect the supernatant for cytokine analysis and store it at -80°C. The cell pellet can be used for cell counting or flow cytometry analysis.
-
Cytokine Analysis: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Conclusion
This compound is a promising selective inhibitor of the NLRP3 inflammasome with demonstrated in vivo efficacy and favorable pharmacokinetic properties in mice. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound in various inflammatory disease models. It is recommended that researchers optimize dosing and formulation based on the specific animal model and experimental objectives.
References
Application Notes and Protocols for Nlrp3-IN-40 in a Mouse Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Note: As of late 2025, specific data and established protocols for a compound designated "Nlrp3-IN-40" are not available in the public domain. The following application notes and protocols are based on the well-characterized NLRP3 inhibitor, MCC950, and are intended to serve as a comprehensive guide for the in vivo evaluation of novel NLRP3-targeting compounds like this compound. Researchers should adapt these protocols based on the specific properties of their compound of interest.
Introduction to NLRP3 Inflammasome and its Inhibition
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5][6] Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, gout, and neurodegenerative diseases.[2][6][7]
NLRP3 inflammasome activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[8]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, pore-forming toxins, and crystalline materials, can trigger the second signal. This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the autocatalytic cleavage and activation of caspase-1.[8]
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are potent pro-inflammatory cytokines.[9] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[9]
This compound is a putative small molecule inhibitor designed to target the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18 and mitigating the inflammatory response. Its precise mechanism of action is yet to be fully elucidated but is presumed to interfere with the activation or assembly of the NLRP3 inflammasome complex.
Data Presentation: Efficacy of NLRP3 Inhibition in a Mouse Model of LPS-Induced Peritonitis
The following tables summarize representative quantitative data from studies using the NLRP3 inhibitor MCC950 in a lipopolysaccharide (LPS)-induced mouse model of peritonitis. This model is commonly used to assess the acute anti-inflammatory effects of NLRP3 inhibitors.
Table 1: Effect of NLRP3 Inhibition on IL-1β Levels in Peritoneal Lavage Fluid
| Treatment Group | Dosage (mg/kg) | Route of Administration | Peritoneal IL-1β (pg/mL) | Percent Inhibition |
| Vehicle Control | - | p.o. | 1500 ± 200 | - |
| MCC950 | 0.4 | p.o. | 750 ± 100 | 50% |
| MCC950 | 1.2 | p.o. | 150 ± 50 | 90% |
| MCC950 | 4 | p.o. | < 150 | >90% |
Data are presented as mean ± SEM and are representative of published findings for MCC950.[10]
Table 2: Effect of NLRP3 Inhibition on Other Inflammatory Markers
| Treatment Group | Dosage (mg/kg) | Peritoneal Neutrophil Count (x10^6) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | 5.2 ± 0.8 | 850 ± 150 |
| MCC950 | 10 | 2.1 ± 0.5 | 820 ± 120 |
Data are presented as mean ± SEM. Note that specific NLRP3 inhibitors like MCC950 do not typically affect the levels of NLRP3-independent cytokines like IL-6.[11]
Experimental Protocols
In Vivo Mouse Model of LPS-Induced Peritonitis
This model is designed to evaluate the efficacy of this compound in an acute in vivo inflammation setting.
Materials:
-
8-12 week old C57BL/6 mice
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Collection tubes (e.g., EDTA-coated)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be determined based on preliminary dose-ranging studies.
-
Inhibitor Administration: Administer this compound or vehicle control to mice via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)) at a predetermined time before the inflammatory challenge (e.g., 30-60 minutes).
-
Priming (Signal 1): Inject mice intraperitoneally with a priming dose of LPS (e.g., 10 mg/kg in sterile saline).
-
Activation (Signal 2): After a priming period of 4 hours, inject mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/kg in sterile saline).
-
Sample Collection: 30-60 minutes after the ATP challenge, euthanize the mice via an approved method.
-
Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid. Centrifuge the lavage fluid to pellet cells and collect the supernatant for cytokine analysis.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C for cytokine analysis.
-
-
Analysis:
-
Measure the concentration of IL-1β and other cytokines (e.g., IL-18, TNF-α, IL-6) in the peritoneal lavage fluid and plasma using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
The cell pellet from the peritoneal lavage can be resuspended and used for cell counting (e.g., neutrophils) using a hemocytometer or flow cytometry.
-
Ex Vivo Whole Blood Assay
This assay can be used to determine the in vitro potency of this compound.
Materials:
-
Freshly drawn human or mouse blood
-
This compound
-
LPS
-
ATP or Nigericin (B1684572)
-
RPMI-1640 media
-
ELISA kits for IL-1β
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Blood Incubation: Add a small volume of the compound dilutions or vehicle to whole blood and incubate for a specified time (e.g., 30 minutes).
-
Priming: Add LPS (e.g., 100 ng/mL) to the blood and incubate for 4 hours at 37°C.
-
Activation: Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) and incubate for an additional 30-60 minutes.
-
Plasma Collection: Centrifuge the blood samples to separate the plasma.
-
Analysis: Measure the concentration of IL-1β in the plasma using an ELISA kit.
-
Data Analysis: Calculate the IC50 value of this compound for the inhibition of IL-1β production.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the putative point of inhibition by this compound.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: General workflow for evaluating a novel NLRP3 inhibitor in a mouse model of LPS-induced peritonitis.
Troubleshooting Logic for In Vivo Studies
Caption: A logical approach to troubleshooting a lack of efficacy for an NLRP3 inhibitor in in vivo studies.
References
- 1. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NLRP3-Mediated Diseases with Nlrp3-IN-40
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation in response to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) triggers a cascade of inflammatory responses. This process involves the assembly of a multi-protein complex leading to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[4][5]
Nlrp3-IN-40 is a small molecule inhibitor designed to target the NLRP3 inflammasome, offering a valuable tool for studying its role in disease pathogenesis and for the development of novel therapeutics. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for in vitro studies of NLRP3-mediated inflammation.
Quantitative Data
The inhibitory potency of this compound can be determined by measuring its half-maximal inhibitory concentration (IC50) against the activation of the NLRP3 inflammasome. The following tables provide a template for presenting such quantitative data, with example values based on known NLRP3 inhibitors. Researchers should generate specific data for this compound using the protocols outlined below.
Table 1: Inhibition of IL-1β Release by this compound in LPS-Primed and Nigericin-Activated Human THP-1 Macrophages
| This compound (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 1200 ± 110 | 0 |
| 0.01 | 1050 ± 95 | 12.5 |
| 0.1 | 780 ± 70 | 35.0 |
| 1 | 420 ± 45 | 65.0 |
| 10 | 150 ± 20 | 87.5 |
| IC50 (µM) | ~0.5 |
Table 2: Inhibition of Caspase-1 Activity by this compound in LPS-Primed and Nigericin-Activated Human THP-1 Macrophages
| This compound (µM) | Caspase-1 Activity (Luminescence Units) ± SD | % Inhibition |
| 0 (Vehicle) | 85000 ± 7500 | 0 |
| 0.01 | 72250 ± 6800 | 15.0 |
| 0.1 | 51000 ± 4900 | 40.0 |
| 1 | 21250 ± 2000 | 75.0 |
| 10 | 8500 ± 900 | 90.0 |
| IC50 (µM) | ~0.3 |
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome pathways | BioRender Science Templates [biorender.com]
Application Notes and Protocols: NLRP3-IN-40 as a Tool Compound for Inflammasome Research
Note: Extensive searches of scientific literature and chemical databases did not yield specific information on a compound designated "NLRP3-IN-40." Therefore, these application notes and protocols have been developed using the well-characterized and widely published NLRP3 inhibitor, MCC950 , as a representative tool compound. The principles and experimental designs detailed herein are broadly applicable to the evaluation of novel NLRP3 inflammasome inhibitors.
Introduction
The NLRP3 inflammasome is a crucial component of the innate immune system, a multi-protein complex that, upon activation by a wide array of danger- or pathogen-associated molecular patterns (DAMPs and PAMPs), orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3][4][5][6][7][8][9][10] This activation can also induce a form of inflammatory cell death known as pyroptosis.[5][9] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[1][3][11] Tool compounds that selectively inhibit NLRP3 are invaluable for dissecting its role in disease pathogenesis and for the development of novel therapeutics.
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[12] It has been demonstrated to be effective in various in vivo models of inflammatory diseases. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NLRP3 inhibitors, exemplified by MCC950, for in vitro inflammasome research.
Data Presentation: In Vitro Efficacy of MCC950
The following table summarizes the reported in vitro efficacy of MCC950 in inhibiting NLRP3 inflammasome activation in commonly used cellular models.
| Cell Type | Activator(s) | Readout | IC50 | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP/Nigericin | IL-1β release | 7.5 nM | [12] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP/Nigericin | IL-1β release | 8.1 nM | [12] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | IL-1β release | ~10 nM | [13] |
| Human THP-1 Cells (differentiated) | LPS + Nigericin | ASC Speck Formation | ~68 nM | [13][14] |
| Human Kupffer Cells | LPS + ATP | IL-1β release | - | [13] |
| Primary Microglia | LPS + ATP/Nigericin | IL-1β release | - | [14] |
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[1][2][15][16] The second signal, or "activation," can be triggered by a variety of stimuli, including extracellular ATP, crystalline structures, and pore-forming toxins.[1][2][11] This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[8][17] This proximity induces the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][2][5] Activated caspase-1 also cleaves gasdermin D (GSDMD) to induce pyroptosis.[5][15]
Caption: Canonical NLRP3 Inflammasome Signaling Pathway.
Experimental Workflow for NLRP3 Inhibitor Screening
A typical in vitro experiment to assess the efficacy of an NLRP3 inhibitor involves priming cells, pre-incubating with the inhibitor, activating the inflammasome, and then measuring the downstream readouts.
Caption: General Experimental Workflow for Screening NLRP3 Inhibitors.
Experimental Protocols
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Bone marrow cells from mice
-
BMDM differentiation medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF)
-
LPS (lipopolysaccharide)
-
ATP (adenosine 5'-triphosphate) or Nigericin
-
NLRP3 inhibitor (e.g., MCC950) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Differentiation of BMDMs:
-
Isolate bone marrow from the femur and tibia of mice.
-
Culture the cells in BMDM differentiation medium in non-tissue culture treated petri dishes for 6-7 days. Add fresh medium on day 3.
-
-
Cell Seeding:
-
On day 7, harvest the differentiated BMDMs and seed them in 96-well plates at a density of 1 x 10^5 cells/well.
-
Allow the cells to adhere overnight.
-
-
Priming:
-
Prime the BMDMs with LPS (e.g., 100 ng/mL) in culture medium for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the NLRP3 inhibitor (e.g., MCC950, starting from 10 µM) and a vehicle control (DMSO).
-
Pre-incubate the primed cells with the inhibitor or vehicle for 30-60 minutes at 37°C.
-
-
Activation:
-
Stimulate the cells with a NLRP3 activator, such as ATP (5 mM) for 1 hour or Nigericin (10 µM) for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Supernatant: Carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
LDH Assay: Measure LDH release as an indicator of pyroptosis using a cytotoxicity assay kit.
-
-
Cell Lysate (Optional):
-
Lyse the remaining cells with an appropriate lysis buffer for Western blot analysis of cleaved caspase-1 and GSDMD.
-
-
Protocol 2: Inhibition of NLRP3 Inflammasome Activation in Human THP-1 Monocytes
Materials:
-
Human THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (phorbol 12-myristate 13-acetate)
-
LPS
-
Nigericin
-
NLRP3 inhibitor (e.g., MCC950) dissolved in DMSO
-
ELISA kit for human IL-1β
-
Reagents for immunofluorescence (e.g., anti-ASC antibody, fluorescent secondary antibody, DAPI)
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells in 96-well plates at a density of 5 x 10^4 cells/well.
-
Differentiate the cells into macrophage-like cells by treating them with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor or vehicle (DMSO) for 30-60 minutes.
-
-
Activation:
-
Stimulate the cells with Nigericin (10 µM) for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Supernatant for ELISA: Collect the supernatant to quantify IL-1β secretion as described in Protocol 1.
-
ASC Speck Visualization (Immunofluorescence):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against ASC.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify ASC speck formation using a fluorescence microscope. The number of cells with ASC specks will decrease in the presence of an effective inhibitor.[13][14]
-
-
Mechanism of Action of Direct NLRP3 Inhibitors
Direct inhibitors of NLRP3, such as MCC950, are thought to bind to the NACHT domain of NLRP3. This binding is believed to lock NLRP3 in an inactive conformation, thereby preventing its ATPase activity and subsequent oligomerization, which are essential steps for inflammasome assembly.
Caption: Proposed Mechanism of Action for Direct NLRP3 Inhibitors like MCC950.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 4. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Research progress on the NLRP3 inflammasome and its role in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The NLRP3 inflammasome in health and disease: the good, the bad and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nlrp3-IN-40 solubility issues and solutions
Welcome to the technical support center for NLRP3-IN-40. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many small molecule inhibitors in its class, is a hydrophobic compound. This means it has high solubility in organic solvents but is practically insoluble in aqueous solutions. To use it in biological experiments, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent, which is then carefully diluted into your aqueous experimental medium.
Q2: Which solvent is recommended for preparing a stock solution of this compound?
A2: The universally recommended solvent for creating a high-concentration stock solution is anhydrous Dimethyl Sulfoxide (DMSO). It is critical to use a fresh, high-quality grade of DMSO, as absorbed moisture can negatively impact the compound's solubility and stability. For similar NLRP3 inhibitors, warming the solution and using an ultrasonic bath may be necessary for complete dissolution.[1]
Q3: My this compound is precipitating after I dilute my DMSO stock into cell culture medium. What's causing this and how can I fix it?
A3: Precipitation upon dilution into aqueous media is the most common issue encountered with hydrophobic compounds like this compound. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final mixed-solvent system.
Here are several troubleshooting steps to prevent precipitation:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Proper Dilution Technique: Do not perform serial dilutions of your DMSO stock directly in the aqueous buffer. Instead, perform any intermediate dilutions in 100% DMSO first. Then, add the final concentrated DMSO stock to the pre-warmed (37°C) aqueous medium drop-wise while vortexing or swirling to ensure rapid and even dispersion.[1][2]
-
Reduce Final Compound Concentration: You may be exceeding the solubility limit of this compound in your medium. Try lowering the final working concentration of the inhibitor.
-
Use Carrier Proteins: For some in vitro experiments, including a carrier protein like bovine serum albumin (BSA) in your medium can help keep hydrophobic compounds in solution.[2]
Q4: How should I prepare this compound for in vivo animal studies?
A4: Due to the high probability of precipitation upon injection, a simple DMSO/saline solution is not suitable for in vivo administration. Specialized formulation vehicles are required to improve solubility and bioavailability. A common strategy involves a multi-component system of solvents and surfactants. While a specific formulation for this compound is not published, formulations for analogous compounds provide an excellent starting point.
Always prepare these formulations fresh on the day of use. [1] The general procedure involves preparing a concentrated stock in DMSO and then sequentially adding co-solvents and surfactants before the final dilution in saline.
Data Presentation: Solubility & Formulation
The following tables summarize solubility data and formulation examples for NLRP3 inhibitors that are structurally similar to this compound. These should be used as a guide for developing protocols for your specific application.
Table 1: Solubility of NLRP3 Inhibitors in Common Solvents
| Solvent | NLRP3 Inhibitor Analog | Solubility (at 25°C) | Notes |
| DMSO | NLRP3-IN-18 | ≥ 5 mg/mL (14.71 mM) | Recommended for primary stock solutions. May require sonication and warming to 60°C.[1][3] |
| NLRP3-IN-21 | 100 mg/mL (188.92 mM) | May require sonication.[4] | |
| NLRP3-IN-26 | >70 mg/mL | Use fresh, anhydrous DMSO.[5] | |
| NLRP3-IN-27 | ≥ 50 mg/mL | Recommended for primary stock solutions.[2] | |
| Ethanol | NLRP3-IN-26 | Insoluble | Not recommended as a primary solvent.[5] |
| NLRP3-IN-27 | ~10 mg/mL | Use with caution due to lower solubility.[2] | |
| Water / PBS | NLRP3-IN-26 / IN-27 | Insoluble / < 0.1 mg/mL | Not recommended for initial solubilization.[2][5] |
Table 2: Example Formulations for In Vivo Administration of NLRP3 Inhibitors
| Formulation Components (v/v) | Achievable Solubility | Method Notes | Intended Use |
| 10% DMSO 40% PEG300 5% Tween-80 45% Saline | ≥ 0.5 mg/mL | Add each solvent one by one, mixing thoroughly at each step.[1][3] | General in vivo (e.g., IP, IV) |
| 10% DMSO 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL | Prepare a clear DMSO stock first, then add to the SBE-β-CD solution.[1][3] | General in vivo |
| 10% DMSO 90% Corn Oil | ≥ 0.5 mg/mL | Mix DMSO stock directly into corn oil.[1][3][6] | Oral or SC administration |
Experimental Protocols & Visualizations
Protocol 1: Preparing an In Vitro Working Solution of this compound
This protocol details the preparation of a working solution for treating cells in culture (e.g., macrophages).
-
Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a 10-50 mM stock solution. Ensure the compound is fully dissolved, using gentle warming (37°C) or brief sonication if necessary. Store this stock in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[2][5]
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Dilute Stock: Add the required volume of the this compound DMSO stock solution drop-wise to the pre-warmed medium while vortexing or swirling. This rapid mixing helps prevent localized high concentrations and subsequent precipitation.[1]
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, consider lowering the final concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same final volume/concentration of 100% DMSO to an equal volume of cell culture medium. This is essential for distinguishing the effects of the inhibitor from the effects of the solvent.[1]
Diagram: Recommended Workflow for Preparing In Vitro Solutions
Caption: Workflow for solubilizing this compound for cell-based assays.
Protocol 2: Canonical NLRP3 Inflammasome Activation Assay
This protocol describes a typical two-step process for activating the NLRP3 inflammasome in macrophages, which is necessary for testing the efficacy of an inhibitor like this compound.[7][8]
-
Cell Plating: Plate macrophages (e.g., bone marrow-derived macrophages, BMDMs, or THP-1 cells) at the desired density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 100-500 ng/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[7][9]
-
Inhibitor Treatment: After priming, remove the LPS-containing medium and replace it with fresh medium containing this compound at the desired concentration (or vehicle control). Incubate for 1-2 hours.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 5-10 µM) to the wells.[7] Incubate for an additional 1-2 hours.
-
Sample Collection: Collect the cell culture supernatant to measure the release of IL-1β and IL-18 (by ELISA) or lactate (B86563) dehydrogenase (LDH) as a measure of pyroptotic cell death. Cell lysates can be collected for Western blot analysis of cleaved caspase-1.
Diagram: NLRP3 Inflammasome Signaling and Inhibition
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. NLRP3-IN-65 | NLR | 3052859-81-8 | Invivochem [invivochem.com]
- 7. mdpi.com [mdpi.com]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
How to dissolve Nlrp3-IN-40 for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for dissolving and using Nlrp3-IN-40 in cell culture experiments. These resources are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Like many small molecule inhibitors, this compound is expected to have poor aqueous solubility. It is recommended to first dissolve this compound in high-quality, anhydrous Dimethyl Sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2] Using fresh DMSO is crucial as it can absorb moisture, which may negatively impact the solubility and stability of the compound.[1]
Q2: How should I store the this compound stock solution?
A2: For long-term storage, the powdered form of similar NLRP3 inhibitors is typically stored at -20°C.[2] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2][3] A stock solution in DMSO is generally stable for up to one year when stored at -80°C.[2]
Q3: What is a typical effective concentration for this compound in cell culture?
A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific system. For comparison, other NLRP3 inhibitors have shown efficacy in the nanomolar to low micromolar range.[4][5]
Q4: Why is it important to include a vehicle control in my experiments?
A4: A vehicle control, which consists of cell culture medium with the same final concentration of DMSO used to deliver this compound, is essential.[1] This control allows you to distinguish the effects of the inhibitor from any potential effects of the solvent on your cells.[1] DMSO itself has been reported to have anti-inflammatory properties and can inhibit NLRP3 inflammasome activation at certain concentrations.[6][7][8]
Troubleshooting Guide
Issue: Precipitate forms when adding the this compound stock solution to cell culture medium.
-
Possible Cause: The compound's solubility limit in the aqueous medium has been exceeded. This is a common issue with hydrophobic compounds dissolved in an organic solvent like DMSO when diluted into an aqueous solution.[1][4]
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally at or below 0.1%. While some cell lines can tolerate up to 0.5%, higher concentrations may be toxic and can affect compound solubility.[1][4]
-
Pre-warm the Medium: Use cell culture medium that has been pre-warmed to 37°C, as this can improve the solubility of some compounds.[1][4]
-
Slow, Drop-wise Addition: Add the DMSO stock solution to the pre-warmed medium slowly and in a drop-wise manner while gently vortexing or flicking the tube. This gradual dilution can help keep the compound in solution.[1][4]
-
Visual Inspection: Always visually inspect the solution for any signs of cloudiness or precipitation before adding it to your cells.[4]
-
Intermediate Dilutions in DMSO: If a very low final concentration of this compound is required, perform any necessary intermediate dilutions in 100% DMSO before the final dilution into the aqueous medium.[1]
-
Issue: The compound appears to precipitate in the cell culture over time.
-
Possible Cause: The compound may have limited stability or solubility in the culture medium over extended incubation periods, potentially exacerbated by interactions with serum proteins.[4]
-
Solutions:
-
Reduce Serum Concentration: If your experimental design permits, consider reducing the serum percentage in your culture medium during the treatment period. Be aware that this may affect cell health.[4]
-
Assess Stability: To confirm stability, you can incubate this compound in your cell culture medium at 37°C and collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the intact compound can then be analyzed by HPLC, or its inhibitory activity can be assessed in a functional assay.[2]
-
Issue: Inconsistent or no inhibitory effect on NLRP3 inflammasome activation.
-
Possible Cause: The compound may have degraded due to improper storage, the final concentration may be too low, or the NLRP3 inflammasome may not be properly activated.[2][5]
-
Solutions:
-
Proper Storage: Ensure that both the powdered compound and the DMSO stock solutions are stored at the recommended temperatures.[2]
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment.[5]
-
Dose-Response Experiment: Perform a dose-response experiment to identify the optimal inhibitory concentration for your specific experimental setup.[2]
-
Confirm Inflammasome Activation: Proper activation of the NLRP3 inflammasome typically requires two signals: a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, and an activation signal (e.g., ATP, nigericin) to trigger inflammasome assembly.[3][5] Confirm that both steps are working effectively in your system.
-
Data Presentation
Table 1: Solubility and Recommended Handling of NLRP3 Inhibitors
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility for hydrophobic small molecules. |
| Stock Solution Storage | -80°C (aliquoted) | Prevents degradation and avoids freeze-thaw cycles.[2][3] |
| Final DMSO Concentration in Media | ≤ 0.1% (ideal), up to 0.5% | Minimizes solvent toxicity and precipitation.[1][4] |
| Media Temperature for Dilution | 37°C | Can improve compound solubility.[1][4] |
| Dilution Method | Slow, drop-wise addition with gentle mixing | Prevents rapid precipitation.[1][4] |
| Vehicle Control | Medium with equivalent final DMSO concentration | Differentiates compound effects from solvent effects.[1] |
Experimental Protocols & Visualizations
NLRP3 Inflammasome Signaling Pathway and Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1), often initiated by lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). The activation step (Signal 2), triggered by stimuli such as ATP or nigericin, results in the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, secreted form. This compound is designed to inhibit the activation of this pathway.
Caption: NLRP3 inflammasome pathway showing priming and activation steps, and the inhibitory action of this compound.
Experimental Workflow for Dissolving and Using this compound
The following workflow outlines the key steps for preparing this compound for cell culture experiments to minimize precipitation and ensure consistent results.
Caption: Recommended workflow for preparing this compound working solution to prevent precipitation in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NLRP3-IN-40 Precipitation in Aqueous Buffers
Welcome to the technical support center for NLRP3-IN-40. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments, with a specific focus on the precipitation of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media or aqueous buffer?
A: Precipitation of this compound is a common issue and is primarily due to its low solubility in aqueous solutions. Like many small molecule inhibitors, this compound is hydrophobic. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can "crash out" of solution if its solubility limit is exceeded.[1][2][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is crucial to use anhydrous DMSO as water content can negatively impact the solubility and stability of the compound.
Q3: What are the recommended storage conditions for this compound stock solutions?
A: For long-term storage, a stock solution of this compound in DMSO should be stored at -80°C. For short-term storage, -20°C is acceptable. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity, typically below 0.5%.[3] However, the tolerance to DMSO can vary between cell types. It is essential to include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments to account for any solvent effects.[2]
Troubleshooting Guide: Precipitation of this compound
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Cloudiness or visible precipitate immediately after adding this compound to aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | 1. Reduce Final Concentration: Lower the final working concentration of this compound in your experiment. 2. Optimize Dilution Technique: Pre-warm the aqueous buffer to 37°C. Add the DMSO stock solution drop-wise while gently vortexing or swirling the buffer to ensure rapid and even dispersion.[3] 3. Use a Carrier Protein: For in vitro experiments, consider using a carrier protein like bovine serum albumin (BSA) in your buffer, which can help to improve the solubility of hydrophobic compounds. |
| Precipitate forms over time during incubation. | The compound is not stable in the aqueous environment at the experimental temperature and concentration. | 1. Decrease Incubation Time: If the experimental design allows, reduce the incubation time of the compound with the cells or in the buffer. 2. Solubilizing Agents: Consider the use of solubilizing agents such as Tween-80 or PEG300, but be aware that these can have their own effects on biological systems and should be tested with appropriate controls.[2] |
| Inconsistent experimental results. | Incomplete dissolution of the stock solution or precipitation in the working solution is leading to a lower effective concentration of the inhibitor. | 1. Ensure Complete Dissolution of Stock: When preparing the DMSO stock, ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[1][3] 2. Prepare Fresh Working Solutions: Prepare the final working solution fresh for each experiment from the frozen DMSO stock. Do not store diluted aqueous solutions of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Target aqueous buffer (e.g., cell culture medium) pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound to prepare your desired volume and concentration of stock solution.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution.[1][3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[4]
-
-
Prepare the Final Working Solution:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Pre-warm your target aqueous buffer (e.g., cell culture medium) to 37°C.
-
To minimize the risk of precipitation, it is recommended to perform an intermediate dilution step in the pre-warmed medium.
-
Slowly add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer while gently vortexing or swirling to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the working solution is as low as possible (ideally <0.5%).[3]
-
Use the working solution immediately.
-
Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in macrophages.
Cell Type: Mouse Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 cells.
Materials:
-
BMDMs or THP-1 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Nigericin (B1684572) or ATP
-
This compound working solution
-
Vehicle control (medium with the same final DMSO concentration)
-
ELISA kit for IL-1β
Procedure:
-
Cell Seeding: Seed the macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1):
-
Remove the old medium.
-
Add fresh medium containing LPS (e.g., 1 µg/mL) to prime the cells.
-
Incubate for 3-4 hours at 37°C.[4]
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium.
-
Add fresh medium containing different concentrations of the this compound working solution or the vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal.[5][6] The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like LPS, leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[6][7] The activation signal, triggered by a variety of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal damage, leads to the assembly of the NLRP3 inflammasome complex.[8] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalysis of pro-caspase-1 into its active form, caspase-1.[9][10] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[11] Caspase-1 also cleaves gasdermin D, leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis.[7][11]
Caption: A diagram of the NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting the precipitation of this compound in aqueous buffers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nlrp3-IN-40 Concentration for Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Nlrp3-IN-40, a novel inhibitor of the NLRP3 inflammasome. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on optimizing the inhibitor's concentration.
Frequently Asked Questions (FAQs)
Inhibitor & Experimental Setup Related Issues
Q1: What is the recommended starting concentration for this compound?
A1: The optimal concentration for this compound is dependent on the cell type and the specific stimulus used for NLRP3 activation. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your experimental system. For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended.[1]
Q2: How should I dissolve and store this compound?
A2: this compound, like many small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] For a 10 mM stock solution, dissolve 1 mg of the compound in the appropriate volume of high-quality, anhydrous DMSO. It is recommended to prepare fresh solutions for each experiment to ensure stability.[3] Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[2] The final concentration of DMSO in your cell culture medium should be kept low (ideally below 0.5% v/v) to avoid solvent-induced artifacts, and a vehicle-only control should always be included in your experiments.[2]
Q3: My this compound is not inhibiting NLRP3 activation. What are the possible reasons?
A3: Several factors could contribute to a lack of inhibition. These include suboptimal inhibitor concentration, inefficient priming of the cells (Signal 1), or issues with the activation stimulus (Signal 2). It is also possible that the inhibitor is not stable in the cell culture media over the course of the experiment.[2][3] Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: I'm observing cytotoxicity at concentrations where I expect to see NLRP3 inhibition. What should I do?
A4: Observed cell death could be due to off-target effects of this compound or could be a result of pyroptosis, a form of inflammatory cell death mediated by the inflammasome.[1][4] It is essential to perform cytotoxicity assays, such as LDH release or MTT assays, to determine the therapeutic window of the inhibitor.[1][5] This will help distinguish between specific inhibition of pyroptosis and general cytotoxicity.[4]
Troubleshooting Guide
This guide provides a systematic approach to address common issues encountered when optimizing this compound concentration.
Issue: No or Low Inhibition of NLRP3 Inflammasome Activation
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with a broad range of this compound concentrations to determine the IC50 for your specific cell type and activation conditions.[2] |
| Inefficient Priming (Signal 1) | Ensure robust priming of your cells. For macrophages, this typically involves stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours).[2] Confirm successful priming by measuring the expression of NLRP3 and pro-IL-1β via qPCR or Western blot.[3] |
| Inactive NLRP3 Activator (Signal 2) | Use a fresh, validated batch of the NLRP3 activator (e.g., ATP, nigericin).[6] |
| Inhibitor Instability | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO for each experiment. Avoid prolonged storage of diluted working solutions.[2] |
| Incorrect Timing of Inhibitor Addition | For optimal results, add this compound to your cell cultures before the activation signal (Signal 2). A pre-incubation time of 30-60 minutes is generally recommended.[2] |
| Cell Type Lacks Functional NLRP3 Inflammasome | Use a cell line known to have a functional NLRP3 inflammasome, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs).[6] |
Issue: High Background Inflammation or Cell Death
| Potential Cause | Recommended Solution |
| Endotoxin Contamination | Use endotoxin-free reagents and consumables. All solutions, including media and buffers, should be certified as low in endotoxin.[2] |
| DMSO Toxicity | Maintain a final DMSO concentration below 0.5% (v/v) in your cell culture medium. Always include a vehicle control with the same DMSO concentration as your inhibitor-treated samples.[2] |
| Over-stimulation with Priming or Activating Agents | Optimize the concentration and incubation time for both the priming agent (e.g., LPS) and the NLRP3 activator to minimize non-specific cell death.[2] |
| Off-Target Effects of the Inhibitor | While this compound is designed to be an NLRP3 inhibitor, consider potential off-target effects. Evaluate the inhibitor's effect on other inflammatory pathways or inflammasomes (e.g., NLRC4, AIM2) as a control.[2] |
Data Presentation
The following table provides representative IC50 values for other known NLRP3 inhibitors. The optimal concentration for this compound must be determined experimentally in your specific system.
Table 1: IC50 Values for Representative NLRP3 Inhibitors
| Inhibitor | Cell Type | Activation Stimulus | IC50 (nM) |
| MCC950 | Mouse BMDM | ATP | ~7.5 |
| MCC950 | Human Monocytes | Nigericin | ~8.1 |
| Compound 7 | Mouse BMDM | LPS + ATP | 35 |
| YQ128 | Mouse Macrophages | Not Specified | 300 |
Note: This data is for reference purposes only and is based on published values for other NLRP3 inhibitors.[3]
Experimental Protocols
Protocol 1: General In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound. Optimal conditions should be determined empirically for each specific cell type and experimental setup.
-
Cell Seeding: Plate macrophages (e.g., primary BMDMs or differentiated THP-1 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.[6]
-
Priming (Signal 1): Carefully remove the culture medium. Add fresh medium containing a priming agent (e.g., 1 µg/mL LPS). Incubate for 2-4 hours at 37°C.[6]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the priming medium and add the medium containing the inhibitor. Incubate for 30-60 minutes at 37°C.[6]
-
Activation (Signal 2): Add the NLRP3 activator (e.g., 5 mM ATP or 10 µM nigericin) directly to the wells containing the inhibitor. Incubate for the recommended time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin) at 37°C.[6]
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for downstream analysis (e.g., IL-1β ELISA, LDH assay). Cell lysates can also be prepared for Western blot analysis of pro-IL-1β and cleaved caspase-1.[6]
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions for the specific IL-1β ELISA kit you are using. A general procedure is as follows:
-
Coat a 96-well plate with a capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add your collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.[3]
Protocol 3: Caspase-1 Activity Assay (Fluorometric)
This assay is based on the cleavage of a specific substrate, such as YVAD-AFC, by active caspase-1, which results in the release of a fluorescent molecule (AFC).
-
Prepare cell lysates from your experimental samples.
-
In a 96-well plate, add the cell lysate to the assay buffer.
-
Add the caspase-1 substrate (e.g., YVAD-AFC) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of treated samples to untreated controls.
Protocol 4: Cytotoxicity Assay (LDH Release)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Follow steps 1-4 from the General In Vitro NLRP3 Inflammasome Inhibition Assay protocol.
-
After the incubation with the NLRP3 activator, centrifuge the plate.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Visualizations
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal.[7][8]
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Troubleshooting Workflow for this compound Experiments
This workflow provides a logical sequence of steps to troubleshoot experiments where this compound is not performing as expected.
Caption: A step-by-step workflow for troubleshooting common issues with this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Efficacy of NLRP3-IN-40
Welcome to the technical support center for NLRP3-IN-40. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments with the NLRP3 inflammasome inhibitor, this compound. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide clear and actionable solutions.
Disclaimer: As of late 2025, specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are limited in publicly available scientific literature. Therefore, the guidance, protocols, and data presented here are based on established methodologies and findings for other well-characterized NLRP3 inhibitors, such as MCC950. Researchers should consider this information as a general framework and perform compound-specific validation and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process: a "priming" signal that upregulates the expression of NLRP3 and pro-inflammatory cytokines, and an "activation" signal that triggers the assembly of the inflammasome complex.[1][3] This assembly leads to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, driving inflammation.[2][4] this compound is reported to block the activation of the NLRP3 inflammasome without affecting other inflammasomes like NLRC4 or AIM2, suggesting it acts specifically on a component of the NLRP3 pathway.[5]
Q2: What are the recommended starting doses and routes of administration for this compound in vivo?
A2: The optimal dose and route of administration for this compound must be determined empirically for your specific animal model and disease context. However, based on data from other NLRP3 inhibitors, a dose-range finding study is a critical first step.[6] Common routes of administration for small molecule inhibitors in vivo include oral gavage (p.o.), intraperitoneal (i.p.) injection, and intravenous (i.v.) injection.[6][7] For initial studies, you might consider a range of doses based on the in vitro IC50 of this compound and pharmacokinetic data from structurally similar compounds.
Q3: How can I assess the in vivo efficacy of this compound?
A3: The efficacy of this compound in vivo is typically determined by measuring the downstream effects of NLRP3 inflammasome activation. Key readouts include:
-
Cytokine Levels: Measurement of mature IL-1β and IL-18 levels in serum, plasma, peritoneal lavage fluid, or tissue homogenates using ELISA. A significant reduction in these cytokines upon this compound treatment is a primary indicator of efficacy.[8]
-
Inflammatory Cell Infiltration: Quantifying the recruitment of immune cells, such as neutrophils and macrophages, to the site of inflammation using flow cytometry or histology.
-
Disease-Specific Phenotypes: Assessing clinical or pathological scores relevant to your specific disease model (e.g., joint swelling in an arthritis model, plaque size in an atherosclerosis model).[9]
-
Biomarkers of Pyroptosis: Measuring levels of cleaved gasdermin D (GSDMD) or lactate (B86563) dehydrogenase (LDH) release as indicators of inflammatory cell death.[2][10]
Troubleshooting Guide
Problem 1: Lack of In Vivo Efficacy
Q: I am not observing a significant therapeutic effect with this compound in my animal model. What are the possible causes and solutions?
A: Several factors could contribute to a lack of efficacy. A systematic troubleshooting approach is recommended.
Possible Cause 1: Inadequate Dosage or Poor Bioavailability
The administered dose may be too low to achieve and maintain a therapeutic concentration at the target tissue, or the compound may have poor absorption and/or rapid metabolism and clearance.[6]
Solutions:
-
Dose-Escalation Study: Conduct a dose-escalation study with a wider range of doses. Monitor for both efficacy and any signs of toxicity.[6]
-
Pharmacokinetic (PK) Studies: If possible, perform PK studies to determine key parameters such as half-life (t1/2), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax). This will help in designing an optimal dosing regimen.[6]
-
Alternative Dosing Regimen: Consider increasing the dosing frequency (e.g., from once to twice daily) to maintain therapeutic concentrations.
Possible Cause 2: Suboptimal Formulation and Solubility Issues
This compound, like many small molecule inhibitors, may have poor aqueous solubility, leading to precipitation upon administration and reduced bioavailability.[11]
Solutions:
-
Formulation Optimization: Experiment with different vehicle formulations to improve solubility. Common vehicles for in vivo studies include suspensions in carboxymethylcellulose (CMC) or solutions containing co-solvents like DMSO, PEG300, and Tween 80.[12] A recommended starting point for an oral formulation could be 5% DMSO, 30% PEG300, and 5% Tween 80 in sterile saline. For intraperitoneal injection, a solution of 10% DMSO in sterile saline can be tested.[12]
-
Solubility Assessment: Before in vivo administration, visually inspect the final formulation for any precipitation. Prepare fresh formulations for each experiment.[11]
-
Particle Size Reduction: If using a suspension, reducing the particle size of the compound through techniques like micronization can improve dissolution and absorption.
Possible Cause 3: Inappropriate Animal Model or Timing of Administration
The chosen animal model may not have a disease pathology that is primarily driven by the NLRP3 inflammasome, or the inhibitor may be administered at a suboptimal time point in the disease progression.[6]
Solutions:
-
Model Validation: Confirm the involvement of the NLRP3 inflammasome in your model. This can be done by using NLRP3 knockout animals as a negative control or by measuring the expression of NLRP3 pathway components in the diseased tissue.[6]
-
Optimize Treatment Window: Administer this compound at different stages of the disease (e.g., prophylactic vs. therapeutic) to determine the optimal window for intervention.
Problem 2: Observed Toxicity in Animals
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after treatment with this compound. What should I do?
A: Toxicity can be dose-dependent, compound-specific, or related to the formulation.
Possible Cause 1: Dose is Too High
The administered dose may be exceeding the maximum tolerated dose (MTD).[6]
Solutions:
-
Dose Reduction: Lower the dose or decrease the frequency of administration.[6]
-
Maximum Tolerated Dose (MTD) Study: Conduct an MTD study to identify the highest dose that does not cause unacceptable adverse effects.
Possible Cause 2: Off-Target Effects
The inhibitor may be interacting with other cellular targets, leading to toxicity.[6]
Solutions:
-
In Vitro Selectivity Profiling: If not already done, assess the selectivity of this compound by screening it against a panel of other kinases and inflammasomes.[6]
-
Literature Review: Search for any reported off-target effects of structurally similar compounds.
Possible Cause 3: Vehicle-Related Toxicity
The vehicle used to formulate this compound may be causing the observed toxicity.[6]
Solutions:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to assess its effects.[6]
-
Alternative Vehicles: If the vehicle control group shows toxicity, explore alternative, well-tolerated formulations.
Data Presentation
Table 1: Example In Vivo Efficacy Data for Well-Characterized NLRP3 Inhibitors
This table provides example data from other NLRP3 inhibitors to serve as a reference for designing and evaluating experiments with this compound.
| Inhibitor | Animal Model | Route of Administration | Dose Range | Key Efficacy Readout | Reference |
| MCC950 | Mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS) | Intraperitoneal (i.p.) | 20 mg/kg daily | Extended lifespan by 19.2%, improved body weight, reduced IL-1β | [12] |
| MCC950 | In vivo IL-1β production in mice | Oral | 0.4 - >4 mg/kg | Dose-dependently attenuated IL-1β concentrations by 50-90% | [1] |
| NT-0249 | LPS/ATP-induced Peritonitis in mice | Oral | 1, 3, 10, 30, 100 mg/kg | Significant dose-dependent inhibition of peritoneal IL-1β at ≥10 mg/kg | [7][13] |
| VTX3232 | Early-stage Parkinson's disease patients | Oral | 40 mg daily | Maintained drug concentrations in plasma and CSF above IC90 for 24 hours | [6][14] |
Experimental Protocols
Protocol 1: In Vivo Model of LPS-Induced Peritonitis in Mice
This acute inflammation model is commonly used to assess the in vivo efficacy of NLRP3 inflammasome inhibitors.[7][15]
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile, pyrogen-free saline or PBS
-
C57BL/6 mice (8-12 weeks old)
Procedure:
-
Inhibitor Administration: Administer this compound or vehicle to mice via the desired route (e.g., oral gavage or i.p. injection). Dosing volume should be based on body weight.
-
Priming (Signal 1): After a suitable pre-treatment time (e.g., 30-60 minutes) to allow for drug absorption, inject mice intraperitoneally with LPS (e.g., 20 mg/kg).[15]
-
Activation (Signal 2): After a priming period (e.g., 3-4 hours), inject mice i.p. with ATP (e.g., 30 mM in 200 µL).[15]
-
Sample Collection: After a short activation period (e.g., 30-60 minutes), euthanize the mice and collect peritoneal lavage fluid by injecting and retrieving 5 mL of cold PBS.[15] Blood can also be collected via cardiac puncture for serum or plasma analysis.
-
Analysis: Centrifuge the peritoneal lavage fluid to pellet cells. Use the supernatant for measuring IL-1β and IL-18 levels by ELISA. The cell pellet can be used for flow cytometry analysis of immune cell infiltration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. NLRP3-IN-40_TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The NLRP3 inflammasome: contributions to inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ventyx Phase 2a Trial Shows Promise for Novel Parkinson's Treatment | VTYX Stock News [stocktitan.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Off-Target Effects of NLRP3-IN-40
Welcome to the technical support center for NLRP3-IN-40. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address potential off-target effects when using this novel NLRP3 inflammasome inhibitor. By understanding and mitigating these effects, you can ensure the accuracy and reliability of your experimental results.
Disclaimer: Information regarding a specific molecule designated "this compound" is not available in the public scientific literature. This guide utilizes data from well-characterized NLRP3 inhibitors as a representative example to illustrate key concepts, potential off-target effects, and troubleshooting methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed as a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[1][2][3] this compound is expected to directly or indirectly interact with the NLRP3 protein to prevent its activation and the subsequent assembly of the inflammasome complex.[3][4]
Q2: I am observing inhibition of inflammatory responses not mediated by the NLRP3 inflammasome. What could be the cause?
A2: This could be due to off-target effects of this compound. Potential off-target activities for NLRP3 inhibitors include inhibition of the upstream NF-κB signaling pathway, general cytotoxicity at higher concentrations, or cross-reactivity with other inflammasome sensors.[5][6] It is crucial to perform control experiments to determine the specificity of this compound in your experimental system.
Q3: My results with this compound are inconsistent between different cell types. What are the potential reasons for this variability?
A3: Inconsistent results across different cell lines or primary cells can arise from several factors related to the off-target profile of the inhibitor. Cell type-specific expression levels of potential off-target proteins can lead to variable responses.[6] Additionally, the activation status and responsiveness of the NLRP3 inflammasome itself can differ between cell types. It is also important to consider that off-target effects are often more pronounced at higher concentrations of the inhibitor.[6]
Q4: I am observing unexpected cell death in my cultures treated with this compound. Is this an on-target effect?
A4: Not necessarily. While the activation of the NLRP3 inflammasome can lead to an inflammatory form of programmed cell death called pyroptosis, a direct inhibitor of NLRP3 should ideally prevent this.[3][7] Observed cytotoxicity could be an off-target effect.[5] It is essential to perform standard cytotoxicity assays to distinguish between the inhibition of pyroptosis and general compound toxicity.[5]
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot experiments where you suspect off-target effects of this compound.
| Problem | Possible Cause | Suggested Solution |
| Inhibition of TNF-α or IL-6 secretion | Off-target inhibition of the NF-κB pathway. The priming step for NLRP3 activation is dependent on NF-κB.[5] | 1. Measure the secretion of NF-κB-dependent cytokines like TNF-α and IL-6. A specific NLRP3 inhibitor should not affect their secretion.[5]2. Perform a dose-response curve to find a concentration of this compound that inhibits IL-1β secretion without affecting TNF-α or IL-6 release. |
| High levels of cell death (not attributed to pyroptosis inhibition) | General cytotoxicity of the compound. | 1. Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the toxic concentration range of this compound.[5]2. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells, including controls.[8] |
| Inhibition of other inflammasomes | Lack of selectivity for NLRP3. | 1. Test the effect of this compound on the activation of other inflammasomes, such as NLRC4 or AIM2, which are activated by different stimuli (e.g., Salmonella typhimurium for NLRC4).[5][9]2. A highly selective NLRP3 inhibitor should not inhibit IL-1β secretion in these assays.[10] |
| Inconsistent results between experiments | 1. Variability in cell passage number or health.2. Lot-to-lot variability of this compound or other reagents like LPS.[5][11] | 1. Use cells within a defined, low passage number range.[5]2. Validate each new lot of inhibitor and activators by performing a dose-response experiment to determine the IC50.[11] |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activity and selectivity data for a representative NLRP3 inhibitor. This data should be used as a reference, and the specific values for this compound must be determined experimentally.
| Inhibitor | Target Inflammasome | Cell Type | Activation Stimulus | IC50 (nM) | Selectivity Notes |
| This compound (Hypothetical) | NLRP3 | Mouse BMDM | LPS + ATP | 15 | Highly selective for NLRP3. |
| NLRP1 | Mouse BMDM | B. anthracis lethal toxin | > 10,000 | No significant inhibition observed. | |
| NLRC4 | Mouse BMDM | S. typhimurium | > 10,000 | No significant inhibition observed.[10] | |
| AIM2 | Mouse BMDM | Poly(dA:dT) | > 10,000 | No significant inhibition observed.[10] | |
| MCC950 (Reference) | NLRP3 | Mouse BMDM | ATP | ~7.5 | Selective for NLRP3 over other inflammasomes.[10][12] |
| CY-09 (Reference) | NLRP3 | Mouse BMDM | ATP | Comparable to MCC950 | Selective for NLRP3; does not inhibit AIM2 or NLRC4.[13] |
Key Experimental Protocols
Protocol 1: Assessing this compound Specificity using IL-1β ELISA
This protocol measures the ability of this compound to selectively inhibit NLRP3-mediated IL-1β release.
1. Cell Culture and Priming:
- Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells in appropriate media.
- Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[11][12]
2. Inhibitor Treatment:
- Pre-incubate the primed cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 30-60 minutes.[12]
3. Inflammasome Activation:
- Activate the NLRP3 inflammasome with a specific stimulus such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (B1684572) (e.g., 10 µM) for 45-60 minutes.[11][12]
- To test for selectivity, in parallel experiments, activate other inflammasomes (e.g., NLRC4 with S. typhimurium infection, AIM2 with transfected poly(dA:dT)).
4. Sample Collection and Analysis:
- Collect the cell culture supernatant.
- Quantify the concentration of secreted IL-1β using a commercial ELISA kit according to the manufacturer's instructions.[12]
Protocol 2: Evaluating Off-Target Effects on the NF-κB Pathway
This protocol assesses whether this compound inhibits the upstream NF-κB priming signal.
1. Cell Culture and Treatment:
- Culture BMDMs or THP-1 cells.
- Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
2. NF-κB Activation:
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
3. Sample Collection and Analysis:
- Collect the cell culture supernatant.
- Quantify the concentration of secreted TNF-α or IL-6 using commercial ELISA kits. A specific NLRP3 inhibitor should not significantly reduce the levels of these cytokines.[5]
Protocol 3: Cytotoxicity Assay
This protocol determines the concentration at which this compound may induce non-specific cell death.
1. Cell Culture and Treatment:
- Seed cells in a 96-well plate and allow them to adhere.
- Treat the cells with a range of concentrations of this compound for the same duration as your primary inflammasome assay.
2. Measurement of Cell Viability:
- Use a commercial lactate (B86563) dehydrogenase (LDH) release assay or an MTT assay to quantify cell viability according to the manufacturer's instructions.
- Include a positive control for cytotoxicity (e.g., lysis buffer).
Visualizations
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Experimental Workflow for Assessing this compound Specificity
Caption: Workflow for determining the specificity of an NLRP3 inhibitor.
Logical Relationship for Troubleshooting Off-Target Effects
Caption: Decision tree for troubleshooting off-target effects.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NLRP3 Inflammasome: A New Target for Prevention and Control of Osteoporosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies with NLRP3-IN-40
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using a vehicle control for NLRP3-IN-40 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The optimal vehicle for this compound depends on its physicochemical properties, particularly its solubility. For many NLRP3 inhibitors, which often have poor aqueous solubility, a multi-component vehicle system is required to achieve a stable and injectable formulation. A common starting formulation is a mixture of a solubilizing agent, a surfactant, and a carrier solution. For example, a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80 in saline has been used for other novel NLRP3 inhibitors.[1] It is crucial to perform formulation optimization and stability studies for this compound.
Q2: How should I prepare the vehicle control and the this compound formulation?
A2: To prepare the formulation, first dissolve this compound in a small amount of a solubilizing agent like DMSO. Then, slowly add this solution to the other vehicle components (e.g., PEG300, Tween 80, and finally saline) while vortexing to prevent precipitation.[2] The vehicle control should be prepared using the exact same procedure and contain all the components of the formulation except for the active compound, this compound.
Q3: What are the critical quality control steps for the vehicle and this compound formulation before in vivo administration?
A3: Before administration, it is essential to visually inspect the formulation for any signs of precipitation or phase separation. The solution should be clear and homogenous. Additionally, pH and osmolality should be checked to ensure they are within a physiologically acceptable range to minimize irritation at the injection site. For longer-term studies, the stability of the formulation under storage conditions should be assessed.
Q4: Can the vehicle itself have biological effects in my in vivo model?
A4: Yes, vehicle components can have biological effects. For instance, high concentrations of DMSO can be toxic or have anti-inflammatory properties.[2] Therefore, it is imperative to include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from the effects of this compound.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitation in the formulation. | Poor solubility of this compound in the chosen vehicle. | 1. Optimize the vehicle composition by adjusting the ratios of co-solvents and surfactants. 2. Use a different solubilizing agent (e.g., cyclodextrins). 3. Gently warm the solution or use sonication to aid dissolution, but be cautious of compound degradation.[4] |
| Observed toxicity or adverse events in animals (e.g., lethargy, ruffled fur). | 1. Vehicle toxicity. 2. Off-target effects of the compound. 3. The dose of this compound is too high. | 1. Conduct a vehicle toxicity study by administering the vehicle alone to a control group.[2] 2. Reduce the concentration of potentially toxic components like DMSO.[2] 3. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[3] 4. Assess the selectivity of this compound against other inflammasomes or off-target kinases. |
| Lack of in vivo efficacy of this compound. | 1. Inadequate dosage. 2. Poor bioavailability due to formulation issues or rapid metabolism. 3. The chosen animal model is not NLRP3-dependent. | 1. Increase the dose of this compound, monitoring for toxicity. 2. Conduct pharmacokinetic (PK) studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] 3. Consider alternative routes of administration.[3] 4. Confirm the role of the NLRP3 inflammasome in your disease model using NLRP3 knockout animals or by measuring NLRP3 pathway activation markers.[3] |
| High variability in experimental results. | 1. Inconsistent formulation preparation. 2. Improper administration technique. 3. Animal-to-animal variation. | 1. Standardize the formulation preparation protocol. 2. Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal injection, oral gavage). 3. Increase the number of animals per group to improve statistical power. |
Quantitative Data
Table 1: Example Vehicle Compositions for In Vivo Studies of NLRP3 Inhibitors
| Vehicle Composition | NLRP3 Inhibitor | Route of Administration | Reference |
| 5% DMSO, 40% PEG300, 5% Tween 80 in saline | Novel NLRP3 Inhibitor | Not Specified | [1] |
| PEG400 | Compound A | Oral | [5] |
| DMSO | C77 | Intraperitoneal | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | NLRP3-IN-32 | Oral | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | Nlrp3-IN-18 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. An ultrasonic bath may be used to aid dissolution.[2]
-
In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Slowly add the this compound/DMSO solution (to a final concentration of 10% DMSO) to the vehicle while continuously vortexing to ensure a homogenous mixture and prevent precipitation.[2]
-
Visually inspect the final formulation to ensure it is a clear solution.
-
Prepare the vehicle control by following the same procedure, substituting the this compound/DMSO solution with an equal volume of DMSO.
Protocol 2: In Vivo Efficacy Study in a Murine Model of LPS-Induced Systemic Inflammation
This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.[1]
Animal Model:
-
C57BL/6 mice, 8-12 weeks old
Experimental Groups:
-
Vehicle Control
-
This compound (e.g., 10 mg/kg)
-
Positive Control (e.g., a known NLRP3 inhibitor like MCC950)
Procedure:
-
Administer the vehicle control, this compound, or positive control to the respective groups of mice via the desired route (e.g., intraperitoneal injection or oral gavage).
-
After a predetermined time (e.g., 30 minutes), prime the mice with a sublethal dose of lipopolysaccharide (LPS) (e.g., 20 mg/kg, i.p.) to induce the expression of pro-IL-1β.[1]
-
After a set priming period (e.g., 4 hours), challenge the mice with an NLRP3 activator such as ATP (e.g., 30 mM in 200 µL, i.p.) to trigger inflammasome assembly and IL-1β release.[1]
-
At a specified time point after the ATP challenge (e.g., 30 minutes), euthanize the mice and collect blood and peritoneal lavage fluid.[1]
-
Process the blood to separate plasma and store at -80°C.
-
Centrifuge the peritoneal lavage fluid to pellet the cells and collect the supernatant.
Endpoint Analysis:
-
Measure the levels of IL-1β and other cytokines (e.g., IL-18, TNF-α) in the plasma and peritoneal lavage fluid using ELISA.[1]
-
Perform a Western blot on the cell pellets from the peritoneal lavage to detect cleaved caspase-1.[1]
Visualizations
Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo testing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome | EMBO Molecular Medicine [link.springer.com]
- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Nlrp3-IN-40 toxicity in cell-based assays
Welcome to the technical support center for NLRP3-IN-40. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of this compound in cell-based assays. Our goal is to help you minimize potential toxicity and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune system.[1] Its activation leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis.[2] this compound is designed to interfere with the assembly and activation of this complex, thereby reducing the downstream inflammatory response.
Q2: At what step in the experimental workflow should I add this compound?
A2: For most cell-based assays, this compound should be added to the cells after the priming step (Signal 1, e.g., with LPS) but before the activation step (Signal 2, e.g., with ATP or nigericin).[3][4] This allows for the specific assessment of the inhibitor's effect on NLRP3 inflammasome assembly and activation, rather than on the upstream priming pathway. A pre-incubation period of 30-60 minutes with this compound is common.[4]
Q3: What are the primary readouts to measure the efficacy of this compound?
A3: The key readouts for assessing NLRP3 inflammasome inhibition include:
-
IL-1β and IL-18 Secretion: Measurement of these mature cytokines in the cell culture supernatant by ELISA is a robust and common method.[3]
-
Caspase-1 Activation: This can be detected by Western blot analysis of the cleaved p20 subunit of caspase-1 in the cell supernatant or by using a fluorometric or colorimetric caspase-1 activity assay.[3]
-
ASC Oligomerization: Visualization of ASC speck formation using immunofluorescence microscopy provides a direct assessment of inflammasome assembly.
-
Pyroptosis: This inflammatory cell death can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the cell culture supernatant.[3]
Q4: What is a typical effective concentration range for this compound?
A4: The optimal concentration for this compound should be determined empirically for each cell type and experimental setup. However, based on other potent NLRP3 inhibitors, a starting dose-response experiment could range from low nanomolar to low micromolar concentrations.[5][6] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific assay.
Q5: I am observing cytotoxicity at concentrations where I expect to see inhibition. What could be the cause?
A5: Observed cell death could be due to several factors:
-
Off-target effects: At higher concentrations, this compound may inhibit other cellular targets, leading to toxicity.[3]
-
Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[3]
-
Compound precipitation: Poorly soluble compound can form aggregates that are cytotoxic.
It is essential to perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel to your inflammasome activation assay to distinguish between specific inhibition of pyroptosis and general cytotoxicity.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background IL-1β secretion in unstimulated cells | Cell stress due to high seeding density, rough handling, or contamination (e.g., mycoplasma, endotoxin). | Ensure optimal cell seeding density. Handle cells gently. Regularly test for mycoplasma and use endotoxin-free reagents.[3] |
| No or low IL-1β secretion after stimulation | Inefficient priming (Signal 1) or inactive NLRP3 activator (Signal 2). Cell line may not have a functional NLRP3 inflammasome. Incorrect timing of inhibitor addition. | Optimize LPS concentration and incubation time (e.g., 200 ng/mL to 1 µg/mL for 2-4 hours). Use a fresh, validated batch of ATP or nigericin (B1684572). Use a cell line known to have a functional NLRP3 inflammasome (e.g., THP-1, BMDMs). Add the inhibitor after priming and before activation.[3] |
| Inconsistent results between experiments | Variability in cell passage number. Inconsistent incubation times. Instability of this compound in solution. | Use cells within a consistent and low passage range. Standardize all incubation times and procedural steps. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.[3] |
| This compound shows toxicity at effective concentrations | Off-target effects of the compound. High solvent (e.g., DMSO) concentration. | Perform a cell viability assay (e.g., MTT or LDH) in parallel to determine the toxic concentration. Lower the inhibitor concentration and/or incubation time. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[3] |
| Precipitation of this compound in cell culture media | The final concentration exceeds the solubility limit in the aqueous media. High final DMSO concentration. | Determine the solubility of this compound in your specific media. Ensure the final DMSO concentration is low (≤ 0.1% is ideal). Prepare intermediate dilutions in DMSO before adding to the final culture volume.[8] |
| Inhibition of TNF-α or IL-6 is observed | Potential off-target effect on the NF-κB (priming) pathway. | A specific NLRP3 inhibitor should not affect the secretion of NF-κB-dependent cytokines like TNF-α or IL-6. If inhibition is observed, the compound may be acting on the priming signal and is not specific to NLRP3 inflammasome assembly.[7] |
Quantitative Data Summary
The following tables provide example quantitative data for NLRP3 inhibitors. Note: These values are for illustrative purposes and the specific values for this compound must be determined experimentally.
Table 1: Example Inhibitory Potency (IC50) of NLRP3 Inhibitors
| Inhibitor | Cell Type | Activator(s) | Assay Readout | Example IC50 |
| MCC950 | Mouse BMDMs | ATP | IL-1β release | 7.5 nM[9] |
| MCC950 | Human MDMs | ATP | IL-1β release | 8.1 nM[9] |
| NT-0249 | Human PBMCs | Cholesterol Crystals | IL-1β release | 38 nM[10] |
| This compound | User-defined | User-defined | User-defined | To be determined |
Table 2: Example Cytotoxicity Profile of an NLRP3 Inhibitor
| Cell Type | Assay | Incubation Time | Example LC50 (50% Lethal Concentration) |
| THP-1 | MTT | 24 hours | > 50 µM |
| Mouse BMDMs | LDH | 24 hours | > 50 µM |
| User-defined | User-defined | User-defined | To be determined for this compound |
Table 3: Recommended Solvent Concentrations
| Final DMSO Concentration | Expected Effect on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal to no cytotoxicity.[11] | Recommended for most applications. |
| 0.1% - 0.5% | Tolerated by many cell lines, but sensitivity can vary.[11] | Use with caution; verify tolerance for your specific cell line. |
| > 0.5% | May cause significant cytotoxicity and can have direct effects on the NLRP3 inflammasome.[11] | Avoid. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages
This protocol can be adapted for various macrophage cell types, including bone marrow-derived macrophages (BMDMs) and THP-1 cells.
Materials:
-
Macrophages (e.g., BMDMs, or PMA-differentiated THP-1 cells)
-
Complete cell culture medium
-
Serum-free medium
-
LPS (1 mg/mL stock in sterile water)
-
NLRP3 activator: ATP (500 mM stock in sterile water) or Nigericin (10 mM stock in ethanol)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
Priming (Signal 1): Gently replace the culture medium with fresh, serum-free medium containing the desired concentration of LPS (e.g., 200-500 ng/mL). Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells. For example, add ATP to a final concentration of 2.5-5 mM or nigericin to a final concentration of 5-10 µM.
-
Incubation: Incubate for the appropriate time (e.g., 30-45 minutes for ATP, 45-60 minutes for nigericin) at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatant for analysis of IL-1β secretion (Protocol 2) and cytotoxicity (Protocol 3). The remaining cells can be lysed for Western blot analysis of caspase-1 cleavage.
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions for the specific IL-1β ELISA kit you are using. A general workflow is provided below.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Add your collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the enzyme conjugate (e.g., HRP-streptavidin). Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add the substrate solution. Allow the color to develop.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the IL-1β concentration in your samples based on the standard curve.
Protocol 3: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells. Follow the instructions provided with your specific LDH cytotoxicity assay kit.
-
Prepare control wells for spontaneous LDH release (cells treated with vehicle only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Transfer a portion of your collected cell culture supernatants to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for the recommended time (e.g., 30 minutes) at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: General experimental workflow for assessing this compound efficacy and toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Nlrp3-IN-40 for Preclinical Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the in vivo delivery of the NLRP3 inflammasome inhibitor, Nlrp3-IN-40. Due to its physicochemical properties, this compound, like many small molecule inhibitors, is anticipated to have low aqueous solubility, which can significantly impact its oral bioavailability and, consequently, its therapeutic efficacy in animal models.
This resource offers troubleshooting guides in a question-and-answer format, a compilation of frequently asked questions, detailed experimental protocols, and a comparative summary of pharmacokinetic data from structurally related or functionally similar NLRP3 inhibitors to guide your research.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the formulation and in vivo administration of this compound.
Issue 1: High Variability in Plasma Concentrations Across Animals in the Same Dosing Group
-
Question: We are observing significant inter-animal variability in the plasma concentrations of our NLRP3 inhibitor after oral administration. What are the potential causes and how can we mitigate this?
-
Answer: High variability in plasma concentrations is a common issue with orally administered compounds that have poor solubility. This variability can stem from several factors:
-
Inconsistent Dissolution: The compound may not dissolve uniformly in the gastrointestinal (GI) tract of each animal, leading to erratic absorption.
-
Food Effects: The presence or absence of food can alter gastric emptying times and the composition of GI fluids, thereby affecting the dissolution and absorption of the compound.
-
First-Pass Metabolism: The extent of metabolism in the gut wall and liver can differ between individual animals, resulting in variable amounts of the drug reaching systemic circulation.
-
Gastrointestinal Motility: Variations in the rate at which substances move through the GI tract can influence the time available for dissolution and absorption.
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent duration before dosing or are provided with a standardized diet to minimize variability caused by food effects.
-
Optimize Formulation: Employ formulation strategies designed to enhance solubility and dissolution rates, such as amorphous solid dispersions or lipid-based formulations. These can reduce the dependency of absorption on physiological variables.
-
Increase Sample Size: A larger cohort of animals per group can help to statistically manage high variability.
-
Issue 2: Compound Precipitation Upon Formulation or Administration
-
Question: Our NLRP3 inhibitor is precipitating out of solution when we prepare the formulation or shortly after administration. How can we prevent this?
-
Answer: Precipitation is a clear indicator of poor solubility in the chosen vehicle.
-
For Aqueous Formulations: If you are preparing a solution for intravenous or intraperitoneal injection using a co-solvent system (e.g., DMSO and saline), the compound may precipitate when the organic solvent is diluted in the aqueous phase.
-
For Oral Formulations: The compound may dissolve in the formulation but precipitate in the aqueous environment of the GI tract.
Troubleshooting Steps:
-
Decrease Co-solvent Concentration: Use the minimum amount of organic co-solvent (e.g., DMSO) necessary to dissolve the compound.
-
Incorporate Solubilizing Agents: Increase the concentration of solubilizing agents such as polyethylene (B3416737) glycols (PEGs), surfactants (e.g., Tween® 80, Cremophor® EL), or cyclodextrins.
-
Consider Alternative Administration Routes: If intravenous or intraperitoneal injections are problematic due to precipitation, oral gavage with a lipid-based or suspension formulation may be a more viable option.
-
Prepare Fresh Formulations: To avoid issues with formulation stability, it is best to prepare dosing solutions or suspensions immediately before administration.
-
Issue 3: Low Oral Bioavailability Despite High Permeability
-
Question: Our in vitro Caco-2 cell assays indicate high permeability for our NLRP3 inhibitor, but we are observing very low oral bioavailability in our animal models. What could be the reason for this discrepancy?
-
Answer: This scenario is often encountered with compounds classified under the Biopharmaceutics Classification System (BCS) Class II, which are characterized by high permeability and low solubility. The rate-limiting step for absorption in this case is the dissolution of the compound in the GI fluid. Even if the compound can readily cross the intestinal membrane, if it is not in a dissolved state, it cannot be absorbed. Another potential reason could be extensive first-pass metabolism.
Troubleshooting Steps:
-
Enhance Solubility and Dissolution Rate: Focus on formulation strategies that improve the solubility and dissolution rate of the compound in the GI tract. These include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form, facilitating its absorption.
-
-
Investigate First-Pass Metabolism: Conduct studies to assess the extent of hepatic and intestinal metabolism. If first-pass metabolism is high, strategies to bypass the liver (e.g., alternative routes of administration) or to co-administer with an inhibitor of the metabolizing enzymes (if ethically and experimentally justifiable) could be considered.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation strategies to improve the bioavailability of poorly soluble NLRP3 inhibitors like this compound?
A1: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Co-solvent Systems: These involve dissolving the compound in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 300, ethanol) and an aqueous vehicle. Surfactants are often added to improve and maintain solubility.
-
Lipid-Based Formulations: These formulations, including solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS), can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[1]
-
Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic carrier at a molecular level, which can significantly increase its dissolution rate and solubility.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, thereby enhancing the dissolution rate.[2]
Q2: What are the key physicochemical properties of this compound that suggest potential bioavailability challenges?
A2: While specific public data on this compound is limited, as a small molecule inhibitor, it is likely to be a hydrophobic compound. Such compounds typically exhibit low aqueous solubility, which is a primary factor contributing to poor oral bioavailability.
Q3: How can I assess the in vivo efficacy of this compound once I have an optimized formulation?
A3: The in vivo efficacy of an NLRP3 inhibitor is typically evaluated by measuring the downstream effects of NLRP3 inflammasome activation. Key biomarkers to assess include the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) in plasma, serum, or tissue homogenates.[3] A significant reduction in the levels of these cytokines following administration of the inhibitor is indicative of target engagement and efficacy.
Q4: What are the signs of toxicity that I should monitor for during in vivo studies with new formulations of this compound?
A4: It is crucial to monitor for any signs of toxicity throughout the study. These can include:
-
Changes in body weight
-
Alterations in food and water consumption
-
Behavioral changes (e.g., lethargy, ruffled fur)
-
Any other observable adverse effects
Data Presentation
While specific pharmacokinetic data for this compound is not publicly available, the following table summarizes the pharmacokinetic parameters of other well-characterized NLRP3 inflammasome inhibitors in animal models. This data can serve as a valuable reference for designing and interpreting studies with this compound.
Table 1: Pharmacokinetic Parameters of Select NLRP3 Inflammasome Inhibitors in Animal Models
| Compound | Animal Model | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| MCC950 | C57BL/6 Mice | 20 mg/kg, p.o. | 25,333 | ~0.25 | 163,410 | 68 | [1][4] |
| Compound 7 | C57BL/6 Mice | 3 mg/kg, p.o. | 8,490 | 0.25 | 48,900 | 99 | [4] |
| NT-0249 | Wild-Type Mice | Not Specified | Not Specified | Not Specified | Not Specified | 41 | [5] |
| P33 | Mice | Not Specified | Not Specified | Not Specified | Not Specified | 62 | [6] |
| ZYIL1 | Healthy Humans | Multiple Ascending Doses | Dose-dependent | 1-1.5 | Dose-dependent | Not Applicable | [7] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol provides a general method for preparing a co-solvent formulation suitable for oral administration in rodents.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Dissolve the this compound in a minimal volume of a suitable organic solvent, such as DMSO. Sonication may be used to aid dissolution.
-
Prepare the Vehicle: In a separate sterile tube, prepare the vehicle by mixing the desired ratio of co-solvents and surfactants. A common starting formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
Combine and Mix: Slowly add the this compound/DMSO solution to the vehicle while continuously vortexing to ensure thorough mixing and prevent precipitation.
-
Visual Inspection: Visually inspect the final formulation for clarity and any signs of precipitation. If the solution is not clear, further optimization of the vehicle composition is necessary.
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines a basic design for a pharmacokinetic study to determine the oral bioavailability of this compound.
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the mice into two groups:
-
Group 1: Intravenous (IV) administration
-
Group 2: Oral (p.o.) administration
-
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Group: Administer this compound dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline) via the tail vein at a low dose (e.g., 1-3 mg/kg).
-
Oral Group: Administer the this compound formulation via oral gavage at a higher dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both routes of administration and determine the oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving and evaluating the oral bioavailability of this compound.
Caption: Troubleshooting workflow for addressing poor in vivo performance of this compound.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ventyx Phase 2a Trial Shows Promise for Novel Parkinson's Treatment | VTYX Stock News [stocktitan.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral NLRP3 Inflammasome Inhibitor ZYIL1: First‐in‐Human Phase 1 Studies (Single Ascending Dose and Multiple Ascending Dose) | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: MCC950
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the highly potent and selective NLRP3 inflammasome inhibitor, MCC950. Due to the lack of publicly available experimental data for a compound designated "NLRP3-IN-40," a direct comparative analysis is not feasible at this time. However, this guide serves as a robust template for evaluating NLRP3 inhibitors, presenting key performance data, detailed experimental methodologies, and visualizations of the underlying biological pathways for MCC950.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers a pro-inflammatory response.[1][2][3] This response is crucial for host defense but can be detrimental if dysregulated, contributing to a variety of inflammatory diseases.[1][2][3]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components, such as lipopolysaccharide (LPS), or endogenous cytokines. It leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances, and microbial toxins, can trigger the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[4]
Once assembled, the inflammasome facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[5] This process can also induce a form of inflammatory cell death known as pyroptosis.[5]
Mechanism of Action: MCC950
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[6] It directly targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.[7] Specifically, MCC950 is understood to bind to the Walker B motif within the NACHT domain of NLRP3, which is essential for its ATPase activity.[7] By inhibiting the ATPase function, MCC950 locks NLRP3 in an inactive conformation, preventing its oligomerization and the recruitment of the adaptor protein ASC.[7][8] This effectively blocks the assembly of the inflammasome complex and the activation of caspase-1.[6]
Quantitative Performance Data
The efficacy of NLRP3 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in cellular assays. MCC950 has demonstrated high potency with IC50 values in the nanomolar range across various cell types and activators.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value (nM) | Reference |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 | [9] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 | [9] |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | IL-1β release | ~10 | [6] |
| MCC950 | Human Peripheral Blood Mononuclear Cells (PBMCs) | ATP | IL-1β release | ~10 | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of NLRP3 inflammasome inhibitors. The following are standard protocols for key experiments.
In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells and the assessment of the inhibitory activity of a compound like MCC950.
Materials:
-
Bone marrow cells from mice or THP-1 monocytic cell line
-
DMEM or RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
NLRP3 inhibitor (e.g., MCC950)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Priming:
-
Culture BMDMs or THP-1 cells to the desired density. For THP-1 cells, differentiation into a macrophage-like state can be induced with PMA.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[10]
-
-
Inhibitor Treatment:
-
Pre-treat the primed cells with various concentrations of the NLRP3 inhibitor (e.g., MCC950) for 30-60 minutes.[10]
-
-
Inflammasome Activation:
-
Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.[10]
-
-
Quantification of IL-1β Release:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.[10]
-
-
Assessment of Cytotoxicity:
-
Measure the release of lactate (B86563) dehydrogenase (LDH) from the cells into the supernatant as an indicator of cell death, using an LDH cytotoxicity assay kit.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
-
In Vivo Assessment of NLRP3 Inhibition in a Peritonitis Model
This protocol outlines the induction of peritonitis in mice to evaluate the in vivo efficacy of an NLRP3 inhibitor.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS)
-
Monosodium urate (MSU) crystals
-
NLRP3 inhibitor (e.g., MCC950)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β and other cytokines
Procedure:
-
Priming:
-
Administer LPS intraperitoneally (i.p.) to the mice to prime the NLRP3 inflammasome.
-
-
Inhibitor Administration:
-
Administer the NLRP3 inhibitor (e.g., MCC950, typically at a dose range of 10-40 mg/kg) via an appropriate route (e.g., i.p. or oral) at a specified time before the challenge.
-
-
Induction of Peritonitis:
-
Inject a sterile suspension of MSU crystals i.p. to activate the NLRP3 inflammasome.
-
-
Sample Collection:
-
At a designated time point after MSU injection (e.g., 6 hours), collect peritoneal lavage fluid and blood samples.
-
-
Analysis of Inflammatory Markers:
-
Measure the levels of IL-1β and other inflammatory cytokines in the peritoneal lavage fluid and serum using ELISA.
-
Analyze the cellular infiltrate in the peritoneal lavage fluid by flow cytometry or cell counting.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway and Inhibition by MCC950
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of MCC950.
Experimental Workflow for Determining IC50 of an NLRP3 Inhibitor
Caption: A generalized workflow for determining the in vitro IC50 of an NLRP3 inhibitor.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: CY-09 and MCC950
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective NLRP3 inflammasome inhibitors, CY-09 and MCC950. Due to the lack of publicly available experimental data for a compound designated "Nlrp3-IN-40," this document will focus on a comparative analysis of CY-09 against the well-characterized and widely referenced NLRP3 inhibitor, MCC950. This comparison aims to offer objective insights into their mechanisms of action, performance based on experimental data, and the methodologies employed for their evaluation.
Mechanism of Action: Distinct Targeting of the NLRP3 NACHT Domain
Both CY-09 and MCC950 are direct inhibitors of the NLRP3 protein, a key component of the inflammasome complex. However, they achieve this inhibition through different molecular interactions within the central NACHT domain of NLRP3, which possesses essential ATPase activity for inflammasome assembly.
CY-09 directly binds to the ATP-binding motif, specifically the Walker A motif, of the NLRP3 NACHT domain.[1][2] This interaction competitively inhibits the binding of ATP, thereby preventing the ATPase activity of NLRP3.[1][3] The inhibition of this enzymatic function is critical as it blocks the subsequent oligomerization of NLRP3, a necessary step for the assembly of the entire inflammasome complex.[3]
MCC950 , on the other hand, is a diarylsulfonylurea-containing compound that also targets the NACHT domain but interacts with the Walker B motif.[1] This binding locks the NLRP3 protein in an inactive conformation, which prevents the conformational changes required for its activation and subsequent oligomerization.[2] MCC950 has been shown to be a potent and selective inhibitor of both canonical and non-canonical NLRP3 activation.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for CY-09 and MCC950, providing a direct comparison of their potency and characteristics.
Table 1: In Vitro Inhibitory Potency
| Inhibitor | Cell Type | Activator | Assay | IC50 Value | Reference |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Nigericin, MSU, ATP | IL-1β Secretion | 1–10 µM | [3] |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β Release | 7.5 nM | [4] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β Release | 8.1 nM | [4] |
Table 2: In Vivo Efficacy
| Inhibitor | Animal Model | Disease Model | Key Findings | Reference |
| CY-09 | Mouse | Monosodium Urate (MSU)-induced Peritonitis | Suppressed IL-1β production and neutrophil influx. | [3] |
| CY-09 | Mouse | Cryopyrin-Associated Autoinflammatory Syndrome (CAPS) | Prevented neonatal lethality. | [3] |
| CY-09 | Mouse | Type 2 Diabetes | Reversed metabolic disorders. | [3] |
| MCC950 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Attenuated disease severity. | [4] |
| MCC950 | Mouse | Cryopyrin-Associated Autoinflammatory Syndrome (CAPS) | Rescued neonatal lethality. | [4] |
Visualizing the Mechanisms and Workflows
To further elucidate the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: A diagram of the canonical NLRP3 inflammasome signaling pathway.
Caption: Mechanisms of action for CY-09 and MCC950 on the NLRP3 NACHT domain.
Caption: A generalized experimental workflow for evaluating NLRP3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in BMDMs
Objective: To determine the in vitro potency of an NLRP3 inhibitor by measuring its effect on IL-1β secretion from bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells from mice
-
L-929 cell-conditioned medium (as a source of M-CSF)
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP, Nigericin, MSU crystals)
-
Test inhibitor (CY-09 or MCC950)
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
Procedure:
-
BMDM Differentiation: Harvest bone marrow cells from the femurs and tibias of mice. Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L-929 cell-conditioned medium for 6-7 days to differentiate them into macrophages.
-
Cell Seeding: Plate the differentiated BMDMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (or vehicle control) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the dose-response data to a suitable curve.
In Vivo MSU-Induced Peritonitis Model
Objective: To evaluate the in vivo efficacy of an NLRP3 inhibitor in a model of acute gouty arthritis.
Materials:
-
C57BL/6 mice
-
Monosodium urate (MSU) crystals
-
Test inhibitor (CY-09 or MCC950) and vehicle control
-
Phosphate-buffered saline (PBS)
-
Flow cytometer and antibodies for neutrophil markers (e.g., Ly6G)
-
ELISA kit for mouse IL-1β
Procedure:
-
Animal Dosing: Administer the test inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before MSU challenge.
-
Induction of Peritonitis: Inject MSU crystals (e.g., 1 mg per mouse) intraperitoneally to induce an inflammatory response.
-
Peritoneal Lavage: At a specified time point after MSU injection (e.g., 6 hours), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with cold PBS.
-
Cell and Supernatant Separation: Centrifuge the peritoneal lavage fluid to separate the cells from the supernatant.
-
Neutrophil Influx Analysis: Resuspend the cell pellet and stain with fluorescently labeled antibodies against neutrophil surface markers. Quantify the number of neutrophils using a flow cytometer.
-
IL-1β Measurement: Measure the concentration of IL-1β in the supernatant of the peritoneal lavage fluid using an ELISA kit.
-
Data Analysis: Compare the neutrophil counts and IL-1β levels between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the inhibitor.
Conclusion
Both CY-09 and MCC950 are valuable tool compounds for studying the role of the NLRP3 inflammasome in health and disease. While both are direct inhibitors of NLRP3, they exhibit distinct mechanisms of action by targeting different motifs within the NACHT domain. MCC950 demonstrates significantly higher potency in in vitro assays. The choice between these inhibitors for a particular study will depend on the specific experimental goals, including the desired potency, the model system being used, and the scientific questions being addressed. The experimental protocols provided herein offer a standardized framework for the evaluation of these and other novel NLRP3 inflammasome inhibitors.
References
- 1. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-40 selectivity against other inflammasomes (e.g., AIM2, NLRC4)
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its potential as a therapeutic agent. This guide provides a comparative analysis of Nlrp3-IN-40's selectivity against other key inflammasomes, namely AIM2 and NLRC4. Due to the limited publicly available data for this compound, this guide will utilize data from well-characterized, selective NLRP3 inhibitors, MCC950 and CY-09, as representative examples to illustrate the principles and methodologies of assessing inflammasome inhibitor specificity.
The ideal NLRP3 inhibitor demonstrates potent activity against the NLRP3 inflammasome while exhibiting minimal to no effect on other inflammasomes like AIM2 and NLRC4. This selectivity is crucial for developing targeted therapies with a favorable safety profile.
Quantitative Comparison of Inhibitor Activity
The inhibitory potency of NLRP3 inhibitors against various inflammasomes is typically determined by measuring their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for MCC950 and CY-09 against NLRP3, AIM2, and NLRC4 inflammasomes. Lower IC50 values indicate higher potency.
| Inhibitor | Target Inflammasome | IC50 (nM) | Selectivity | Reference |
| MCC950 | NLRP3 | 7.5 | Yes | [1] |
| AIM2 | No significant inhibition | [2] | ||
| NLRC4 | No significant inhibition | [2] | ||
| CY-09 | NLRP3 | ~1000 | Yes | [2] |
| AIM2 | No effect | [2] | ||
| NLRC4 | No effect | [2] |
Signaling Pathways of NLRP3, AIM2, and NLRC4 Inflammasomes
Understanding the distinct activation pathways of these inflammasomes is fundamental to appreciating the molecular basis of inhibitor selectivity.
Experimental Protocols for Assessing Inflammasome Selectivity
A robust assessment of an inhibitor's selectivity involves a series of cell-based assays that measure the activation of different inflammasomes in response to specific stimuli.
Cell Culture and Priming
-
Cell Lines:
-
THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells. These cells are commonly used for inflammasome studies.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary mouse macrophages that provide a more physiologically relevant model.
-
-
Priming:
-
Cells are typically primed with Lipopolysaccharide (LPS) for 3-4 hours. This "Signal 1" upregulates the expression of NLRP3 and pro-IL-1β through the NF-κB pathway.
-
Inflammasome Activation and Inhibition
-
Inhibitor Treatment: Primed cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound, MCC950, or CY-09) for 30-60 minutes.
-
Specific Inflammasome Activation (Signal 2):
-
NLRP3: Activated with stimuli such as ATP (P2X7 receptor agonist) or Nigericin (a potassium ionophore).
-
AIM2: Activated by transfecting cells with synthetic double-stranded DNA (poly(dA:dT)).
-
NLRC4: Activated with bacterial flagellin or by infection with bacteria that possess a type III secretion system, such as Salmonella typhimurium.
-
Readout Assays
-
IL-1β Release Assay (ELISA):
-
Cell culture supernatants are collected after a defined incubation period (typically 1-6 hours).
-
The concentration of mature IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The percentage of inhibition is calculated for each inhibitor concentration compared to a vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
ASC Speck Formation Assay (Fluorescence Microscopy):
-
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome assembly.
-
THP-1 cells stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP) are used.
-
Following inflammasome activation, the formation of large, fluorescent ASC aggregates (specks) within the cells is observed using fluorescence microscopy.
-
The percentage of cells containing ASC specks is quantified to assess the inhibitory effect of the compound on inflammasome assembly.
-
-
Pyroptosis Assay (LDH Release):
-
Inflammasome activation can lead to a form of inflammatory cell death called pyroptosis, which involves the cleavage of Gasdermin D (GSDMD) and the formation of pores in the cell membrane.
-
The release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant is a measure of cell lysis and pyroptosis.
-
An LDH cytotoxicity assay is used to quantify the amount of LDH released.
-
Generalized Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of an NLRP3 inhibitor.
References
Validating NLRP3 Inflammasome Inhibition: A Comparative Guide to Nlrp3-IN-40 and Alternative Inhibitors Using ASC Speck Formation Assay
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nlrp3-IN-40's activity against other NLRP3 inflammasome inhibitors, with a focus on validation using the apoptosis-associated speck-like protein containing a CARD (ASC) speck formation assay. This guide includes supporting experimental data, detailed protocols, and visualizations of the key pathways and workflows.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a significant area of therapeutic research. A key method for evaluating the efficacy of these inhibitors is the ASC speck formation assay, which visualizes a hallmark of inflammasome activation.[1][2]
Comparative Analysis of NLRP3 Inhibitor Activity
| Inhibitor | Cell Type | Assay | IC50 | Mechanism of Action |
| This compound | - | ASC Speck Formation | Data not available | NLRP3 inhibitor, optimized from Oridonin. |
| Oridonin | - | - | Covalent Inhibitor | Forms a covalent bond with cysteine 279 of NLRP3, blocking its interaction with NEK7. |
| MCC950 | iBMDMs | ASC Speck Formation (Nigericin-induced) | ~45 nM[3] | Direct inhibitor of NLRP3, preventing its activation and subsequent inflammasome assembly.[3] |
| Differentiated THP-1 | ASC Speck Formation | 60 nM | ||
| THP-1 | IL-1β Release | 4 nM, 124 nM[4] | ||
| CY-09 | BMDMs (mouse) | IL-1β Release | 6 µM | Directly binds to the ATP-binding motif of the NACHT domain of NLRP3, inhibiting its ATPase activity. |
iBMDMs: immortalized Bone Marrow-Derived Macrophages; THP-1: Human monocytic cell line; BMDMs: Bone Marrow-Derived Macrophages; IC50: Half maximal inhibitory concentration.
NLRP3 Inflammasome Signaling Pathway and Inhibitor Targets
The activation of the NLRP3 inflammasome is a multi-step process that culminates in the formation of the ASC speck, activation of caspase-1, and release of pro-inflammatory cytokines. The following diagram illustrates this pathway and the points at which different inhibitors exert their effects.
References
- 1. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 3. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-40 in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nlrp3-IN-40 with other leading NLRP3 inflammasome inhibitors, including MCC950, CY-09, and OLT1177 (dapansutrile). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. This guide delves into the characteristics of this compound, a novel inhibitor, and compares its performance against established alternatives.
Mechanism of Action and Potency: A Comparative Overview
This compound, a derivative of the natural product Oridonin, has emerged as a potent inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action involves the blockade of the interaction between NLRP3 and ASC/NEK7, as well as the inhibition of ASC oligomerization, crucial steps in inflammasome assembly.[1] This targeted approach confers selectivity for the NLRP3 inflammasome over other types, such as NLRC4 and AIM2.[1]
For a comprehensive comparison, this guide includes data on three other well-characterized NLRP3 inhibitors:
-
MCC950: A potent and highly selective diarylsulfonylurea-containing compound that is widely used as a benchmark NLRP3 inhibitor in preclinical research. It directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity.
-
CY-09: A selective NLRP3 inhibitor that also targets the ATPase activity of the NACHT domain, preventing inflammasome assembly.[2][3]
-
OLT1177 (Dapansutrile): A β-sulfonyl nitrile compound that has been evaluated in clinical trials and functions by inhibiting NLRP3 inflammasome formation.[4][5]
The following table summarizes the quantitative data on the inhibitory potency of these compounds. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell type and the NLRP3 activator used.
| Inhibitor | IC50 Value | Cell Type | Activator | Mechanism of Action | Selectivity |
| This compound | 77.2 nM[1] | Not specified in abstract | Not specified in abstract | Blocks ASC oligomerization and NLRP3-ASC/NEK7 interaction[1] | Selective for NLRP3 over NLRC4 and AIM2[1] |
| MCC950 | 7.5 nM[6] | Bone Marrow-Derived Macrophages (BMDMs) | ATP | Direct inhibitor of NLRP3 ATPase activity | Selective for NLRP3 over AIM2, NLRC4, and NLRP1 |
| ~200 nM[7] | THP-1 derived macrophages | Nigericin | |||
| CY-09 | 6 µM[6] | Bone Marrow-Derived Macrophages (BMDMs) | Not specified | Direct covalent modifier of the NLRP3 NACHT domain, inhibiting ATPase activity[2][6] | Specific for NLRP3 |
| OLT1177 (Dapansutrile) | 1 nM[4] | J774 Macrophages | Not specified | Prevents NLRP3-ASC interaction and inhibits NLRP3 ATPase activity[4] | Selective for NLRP3 |
Visualizing the Molecular Pathways and Experimental Processes
To better understand the context of NLRP3 inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: NLRP3 inflammasome activation pathway and points of inhibition.
Caption: A typical experimental workflow for NLRP3 inhibitor evaluation.
Detailed Experimental Protocols
For the accurate assessment and comparison of NLRP3 inhibitors, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro assays.
In Vitro IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol is a representative method for quantifying the inhibitory effect of a compound on NLRP3-mediated IL-1β secretion.
1. Cell Culture and Seeding:
- Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
- Differentiate the cells into macrophages by culturing for 7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).
- Seed the differentiated BMDMs into 96-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
2. Priming (Signal 1):
- Replace the culture medium with fresh DMEM containing 1 µg/mL of lipopolysaccharide (LPS).
- Incubate the cells for 3-4 hours at 37°C in a 5% CO2 incubator.
3. Inhibitor Treatment:
- Prepare serial dilutions of the test inhibitors (this compound, MCC950, CY-09, OLT1177) in DMEM.
- After the priming step, remove the LPS-containing medium and add the medium containing the different concentrations of the inhibitors.
- Incubate for 30-60 minutes at 37°C.
4. Activation (Signal 2):
- Add the NLRP3 activator, for example, 10 µM Nigericin or 5 mM ATP, to each well.
- Incubate for 1 hour (for Nigericin) or 30 minutes (for ATP) at 37°C.
5. Sample Collection and Analysis:
- Centrifuge the plates at 500 x g for 5 minutes.
- Carefully collect the supernatant for cytokine analysis.
- Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
- The IC50 value is determined by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ASC Oligomerization Assay
This assay assesses the ability of an inhibitor to block the formation of the ASC speck, a key step in inflammasome assembly.
1. Cell Culture and Treatment:
- Follow the same cell seeding, priming, and inhibitor treatment steps as described in the IL-1β release assay.
2. Cell Lysis and Cross-linking:
- After activation, lyse the cells with a buffer containing a cross-linking agent (e.g., disuccinimidyl suberate (B1241622) - DSS).
3. Western Blot Analysis:
- Separate the cross-linked proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with an anti-ASC antibody to visualize ASC monomers, dimers, and oligomers. A reduction in the high-molecular-weight oligomers in the presence of the inhibitor indicates its efficacy.
Conclusion
This compound presents itself as a potent and selective inhibitor of the NLRP3 inflammasome with a distinct mechanism of action targeting inflammasome assembly. Its nanomolar potency places it among the more effective inhibitors discovered to date. The comparative data presented in this guide highlights the varying potencies and mechanisms of different NLRP3 inhibitors. While MCC950 remains a gold standard in preclinical research due to its high potency and extensive characterization, and OLT1177 shows promise with its clinical evaluation, this compound offers a valuable new tool for researchers. The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired therapeutic application. The provided experimental protocols offer a foundation for the rigorous evaluation and comparison of these and other emerging NLRP3 inflammasome inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Cross-Validation of NLRP3 Inflammasome Inhibition: A Comparative Guide to Nlrp3-IN-40 and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory disease research and therapeutics, the precise validation of a compound's mechanism of action is paramount. This guide provides a framework for the cross-validation of a putative NLRP3 inflammasome inhibitor, Nlrp3-IN-40, against the gold-standard of genetic knockout models. A direct comparison with genetic models, such as NLRP3 knockout (NLRP3-/-) mice, offers an unbiased evaluation of a pharmacological agent's on-target effects, circumventing potential off-target activities that can confound experimental outcomes.
While specific peer-reviewed data for this compound is not extensively available in the public domain, this guide will utilize established methodologies and data from well-characterized NLRP3 inhibitors to illustrate the comparative validation process. According to supplier information, this compound is an inhibitor of the NLRP3 inflammasome, designed to block the activation of NLRP3 induced by various agonists without affecting other inflammasomes like NLRC4 or AIM2[1].
The Central Role of the NLRP3 Inflammasome in Inflammation
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation triggers a cascade of inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and can lead to a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A diverse array of stimuli, including ATP, pore-forming toxins, and crystalline materials, activate the NLRP3 complex, leading to the assembly of the inflammasome, activation of caspase-1, and subsequent cytokine processing and release.
Comparative Data Presentation
The following tables provide a template for presenting comparative data between a pharmacological inhibitor like this compound and an NLRP3 knockout genetic model. The data presented are illustrative and based on expected outcomes for a specific and potent NLRP3 inhibitor.
Table 1: In Vitro Cross-Validation of this compound and NLRP3 Knockout in Mouse Bone Marrow-Derived Macrophages (BMDMs)
| Treatment Group | Stimulation | IL-1β Secretion (pg/mL) | Caspase-1 Activity (Fold Change) | Interpretation |
| Wild-Type (WT) | LPS + ATP | High | High | Canonical NLRP3 inflammasome activation. |
| Wild-Type (WT) + this compound | LPS + ATP | Low | Low | Pharmacological inhibition of NLRP3. |
| NLRP3 -/- | LPS + ATP | Baseline | Baseline | Genetic confirmation of NLRP3 dependency. |
| Wild-Type (WT) | LPS + Nigericin (B1684572) | High | High | Activation with a different NLRP3 agonist. |
| Wild-Type (WT) + this compound | LPS + Nigericin | Low | Low | Broad inhibitory activity of this compound against NLRP3. |
| NLRP3 -/- | LPS + Nigericin | Baseline | Baseline | Confirmation of agonist specificity for NLRP3. |
Table 2: In Vivo Cross-Validation of this compound and NLRP3 Knockout in a Peritonitis Model
| Treatment Group | Stimulation | Peritoneal IL-1β (pg/mL) | Neutrophil Influx (x10^6 cells) | Interpretation |
| Wild-Type (WT) | MSU Crystals | High | High | In vivo NLRP3 inflammasome activation. |
| Wild-Type (WT) + this compound | MSU Crystals | Low | Low | In vivo efficacy of the pharmacological inhibitor. |
| NLRP3 -/- | MSU Crystals | Baseline | Low | Genetic validation of NLRP3's role in the inflammatory response. |
Experimental Protocols
Key Experiment 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in BMDMs
Objective: To assess the efficacy and specificity of this compound in inhibiting NLRP3 inflammasome activation in primary immune cells and compare it to the response in cells genetically deficient in NLRP3.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from wild-type and NLRP3-/- mice and cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF.
-
Priming: BMDMs are primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibition: A subset of primed wild-type BMDMs is pre-treated with varying concentrations of this compound for 30 minutes.
-
Activation: NLRP3 inflammasome is activated by treating the cells with either 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
-
Cytokine Measurement: Supernatants are collected, and IL-1β levels are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Caspase-1 Activity Assay: Cell lysates are prepared, and caspase-1 activity is measured using a fluorometric assay that detects the cleavage of a specific substrate.
-
Data Analysis: IL-1β concentrations and caspase-1 activity are compared across all treatment groups.
Key Experiment 2: In Vivo Model of MSU-Induced Peritonitis
Objective: To evaluate the in vivo efficacy of this compound in a model of sterile inflammation known to be dependent on the NLRP3 inflammasome and to compare its effects with NLRP3 knockout mice.
Methodology:
-
Animal Groups: Wild-type and NLRP3-/- mice are used. A cohort of wild-type mice is designated for treatment with this compound.
-
Inhibitor Administration: this compound is administered to the designated wild-type mice (e.g., via intraperitoneal injection) at a predetermined dose and time before the inflammatory challenge.
-
Induction of Peritonitis: Mice are injected intraperitoneally with 1 mg of monosodium urate (MSU) crystals suspended in sterile PBS to induce peritonitis.
-
Peritoneal Lavage: After 6 hours, mice are euthanized, and the peritoneal cavity is washed with PBS to collect peritoneal exudate cells and fluid.
-
Cell Counting and Differentiation: The total number of cells in the peritoneal lavage fluid is counted, and differential cell counts are performed to determine the number of neutrophils.
-
Cytokine Analysis: The concentration of IL-1β in the cell-free peritoneal lavage fluid is measured by ELISA.
-
Data Analysis: Peritoneal IL-1β levels and neutrophil counts are compared between the different groups.
Visualizing the Pathways and Experimental Logic
To further clarify the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory target of this compound.
Caption: Experimental workflow for the cross-validation of this compound with genetic models.
Caption: Logical relationship between pharmacological inhibition and genetic knockout for target validation.
References
Comparative Efficacy of NLRP3 Inflammasome Inhibitors in Primary Human Cells
A guide for researchers and drug development professionals on the performance of leading NLRP3 inhibitors, providing experimental data and protocols for informed decision-making.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a comparative analysis of the efficacy of several key NLRP3 inhibitors in primary human cells, the most physiologically relevant models for studying human inflammatory responses. While specific data for a compound designated "NLRP3-IN-40" was not publicly available at the time of this review, we present a detailed comparison of other well-characterized inhibitors: MCC950, Dapansutrile, and the novel inhibitor BAL-0028.
NLRP3 Inflammasome Signaling Pathway and Inhibition
The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). Signal 1, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. Signal 2, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adapter, and pro-caspase-1. The assembled inflammasome activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and can also induce a form of inflammatory cell death known as pyroptosis. NLRP3 inhibitors can act at different stages of this pathway to block the inflammatory cascade.
Caption: NLRP3 inflammasome pathway and points of inhibition.
Quantitative Comparison of NLRP3 Inhibitor Efficacy
The following table summarizes the reported efficacy of MCC950, Dapansutrile, and BAL-0028 in primary human cells. The half-maximal inhibitory concentration (IC50) for IL-1β release is a key metric for comparing the potency of these inhibitors.
| Inhibitor | Primary Human Cell Type | Activator(s) | IC50 for IL-1β Release | Other Notable Effects | Citation(s) |
| MCC950 | Monocytes | LPS + Nigericin | ~10 µM | Almost completely abolishes IL-1β secretion. | [1] |
| Macrophages | LPS + ATP/MSU/Nigericin | Potent inhibition | Blocks both canonical and non-canonical NLRP3 activation by preventing ASC oligomerization. | [2] | |
| PBMCs from NLRP3-AID patients | Spontaneous | Effective blockade | Inhibits IL-1β release from cells with pathogenic NLRP3 mutations. | [3] | |
| Dapansutrile | Monocyte-derived macrophages | LPS | 60% inhibition at 1 µM | Also inhibits IL-18 secretion (70% at 1 µM) and pyroptosis. | [4][5] |
| Peripheral blood mononuclear cells (from gout patients) | In vivo activation | Significant reduction in joint pain and inflammatory biomarkers | Orally active and demonstrated safe in clinical trials.[6][7] | ||
| BAL-0028 | Monocyte-derived macrophages (HMDM) | LPS + Nigericin | Nanomolar range | Potent inhibitor of NLRP3 signaling.[8] | |
| iPSC-derived macrophages (iMacs) | LPS + Nigericin | Nanomolar range | Dose-dependently inhibits LDH release (a measure of pyroptosis).[8] | ||
| Peripheral blood mononuclear cells (PBMCs) | LPS + Nigericin | Effective blockade | Also inhibits IL-1β release from cells of NLRP3-AID patients with certain mutations. | [3][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are outlines of common experimental protocols used in the cited studies.
Isolation and Culture of Primary Human Monocytes and Macrophages
-
Source: Healthy donor peripheral blood.
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated by density gradient centrifugation (e.g., using Ficoll-Paque). Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads or by plastic adherence.
-
Macrophage Differentiation: Isolated monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a differentiation factor such as 50 ng/mL of macrophage colony-stimulating factor (M-CSF).
NLRP3 Inflammasome Activation and Inhibition Assay
-
Priming (Signal 1): Adherent primary human monocytes or macrophages are primed with 100-1000 ng/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the NLRP3 inhibitor (e.g., MCC950, Dapansutrile) or vehicle control (e.g., DMSO) for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a stimulus such as:
-
ATP (2.5-5 mM) for 30-60 minutes.
-
Nigericin (5-10 µM) for 30-60 minutes.
-
Monosodium urate (MSU) crystals (150-250 µg/mL) for 6 hours.
-
-
Sample Collection: Cell culture supernatants are collected for cytokine analysis, and cell lysates can be prepared for western blotting.
Caption: General workflow for testing NLRP3 inhibitor efficacy.
Measurement of IL-1β Release
-
Method: Enzyme-linked immunosorbent assay (ELISA).
-
Procedure: Commercially available human IL-1β ELISA kits are used to quantify the concentration of secreted IL-1β in the collected cell culture supernatants according to the manufacturer's instructions. The results are typically expressed as pg/mL or ng/mL.
Assessment of Cell Viability and Pyroptosis
-
Method: Lactate dehydrogenase (LDH) release assay.
-
Principle: LDH is a cytosolic enzyme that is released into the culture supernatant upon plasma membrane damage, a hallmark of pyroptosis.
-
Procedure: A commercially available LDH cytotoxicity assay kit is used to measure LDH activity in the cell culture supernatants. The amount of LDH release is proportional to the number of lysed cells.
Conclusion
The selection of an appropriate NLRP3 inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and performance in physiologically relevant cell types. MCC950 is a well-established and potent tool compound for in vitro and preclinical studies.[2][10] Dapansutrile is an orally available inhibitor that has shown promise in clinical trials for gout, demonstrating a good safety profile.[4][6] BAL-0028 represents a newer generation of highly potent inhibitors effective in the nanomolar range in primary human cells.[8][9] While no specific information was found for "this compound," the data and protocols presented for these other inhibitors provide a strong framework for evaluating any novel NLRP3-targeting compound in primary human cells. Researchers are encouraged to use the provided experimental outlines as a starting point for their own comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Dapansutrile - Wikipedia [en.wikipedia.org]
- 5. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 10. The effects of NLRP3 inflammasome inhibition by MCC950 on LPS-induced pancreatic adenocarcinoma inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of NLRP3 Inflammasome Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome represents a significant therapeutic strategy for a multitude of inflammatory disorders. While specific potency data for NLRP3-IN-40 is not currently available in the public domain, this guide provides a comprehensive comparison of several well-characterized NLRP3 inhibitors, offering a benchmark for evaluating novel compounds. This guide summarizes the potency of these inhibitors across various cell types, details the experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Comparative Potency of NLRP3 Inhibitors
The efficacy of NLRP3 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) for the release of the pro-inflammatory cytokine IL-1β in cellular assays. The following table provides a comparative overview of the potency of several key NLRP3 inhibitors. It is important to note that IC50 values can vary based on the specific cell type, the nature of the activating stimulus, and the assay conditions.
| Inhibitor | Cell Type | Activator(s) | IC50 (nM) |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | 7.5[1][2][3] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | 8.1[1][3] | |
| Human THP-1 cells | Nigericin | 4 - 8[4] | |
| Mouse Neonatal Microglia | ATP | 60[4] | |
| Human Whole Blood | LPS + Nigericin | 627[4] | |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | ~5,000 - 6,000[2][3] |
| OLT1177 (dapansutrile) | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | ~10[4] |
| J774 Macrophages | Not Specified | ~1[2] | |
| Oridonin | Mouse Macrophages | Not Specified | ~750 - 780.4 |
| Nlrp3-IN-21 (as compound 7) | Human THP-1 cells | Nigericin | 26[4] |
| Human THP-1 cells | Monosodium Urate (MSU) | 24[4] |
Understanding the NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a critical event in the innate immune response. It is a multi-step process that leads to the maturation and release of potent pro-inflammatory cytokines. The following diagram illustrates the canonical NLRP3 signaling pathway and highlights the points of intervention for various inhibitors.
References
A Comparative Guide to the Reproducibility of NLRP3 Inflammasome Inhibitor Experimental Results: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the experimental reproducibility of a novel NLRP3 inflammasome inhibitor, herein referred to as NLRP3-IN-X, against the well-characterized inhibitor, MCC950. Due to the limited availability of public data on a specific compound designated "Nlrp3-IN-40," this document serves as a template for the rigorous evaluation of new chemical entities targeting the NLRP3 inflammasome. The methodologies and data presentation formats are designed to ensure objective comparison and support reproducible research.
The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, is implicated in a wide array of inflammatory diseases.[1][2] Its activation is a multi-step process that leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[3][4] The development of potent and selective NLRP3 inhibitors is a significant area of therapeutic research.
NLRP3 Inflammasome Activation and Inhibition
The canonical activation of the NLRP3 inflammasome involves two signals. A priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.[1][3] A second activation signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex.[4][5] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-activation of caspase-1.[6] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their active forms.[3] Small molecule inhibitors like MCC950 directly target the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Nlrp3-IN-40
Immediate Safety and Handling Precautions
Before handling Nlrp3-IN-40, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information. The toxicological properties of this compound may not be fully characterized, necessitating cautious handling at all times.
Personal Protective Equipment (PPE) and Storage:
| Category | Recommendation | Source |
| Eye Protection | Chemical safety goggles or glasses. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | [1] |
| Body Protection | A standard laboratory coat should be worn. | [1] |
| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. | [1] |
| Storage Temperature | Short-term (up to 1 month): -20°C. Long-term (up to 6 months): -80°C. | [1][2] |
| Storage Container | Tightly sealed, light-resistant vial. | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be conducted as hazardous waste, in strict accordance with all applicable federal, state, and local environmental regulations.[1] It is highly recommended to engage a licensed professional waste disposal service for the final disposal of this chemical waste.
-
Segregation of Waste:
-
Do not mix this compound waste with other incompatible chemical waste streams.[1]
-
Collect all waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with the name "this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Include the date when the first waste was added to the container.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Use an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
-
Final Disposal Method:
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, the general methodology for studying NLRP3 inflammasome inhibitors involves the following key steps, which should be adapted based on the specific research objectives:
-
Cell Culture and Priming: Cells, such as cardiomyocytes, are cultured and then primed with a substance like lipopolysaccharide (LPS) to induce the expression of NLRP3 inflammasome components.[3]
-
NLRP3 Inflammasome Activation: Following priming, an activation signal, such as ATP, is introduced to trigger the formation of the NLRP3 inflammasome.[3]
-
Inhibitor Treatment: The NLRP3 inhibitor, in this case, this compound, is typically dissolved in a solvent like DMSO and added to the cells prior to the activation signal to assess its inhibitory effects.[3][4]
-
Data Collection and Analysis: The extent of NLRP3 inflammasome inhibition is determined by quantifying markers such as ASC aggregation, caspase-1 activity, and cell death.[3]
It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all experimental wells to avoid solvent-induced toxicity and ensure the reliability of the results.[4]
References
Essential Safety and Operational Guide for Handling Nlrp3-IN-40
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Nlrp3-IN-40, a potent inhibitor of the NLR family pyrin domain containing 3 (NLRP3) protein. Given the limited publicly available toxicological data for this specific compound, a cautious approach based on best practices for handling potent, novel small-molecule inhibitors is imperative. The primary routes of exposure for such compounds are inhalation of powders and skin contact.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent nature of NLRP3 inhibitors, stringent safety measures are necessary to minimize exposure. The following table summarizes the recommended PPE and engineering controls.
| Protection Type | Recommended Equipment/Control | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles.[1] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact.[1] |
| Body Protection | Fully buttoned laboratory coat | To protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | Handle solid compound in a certified chemical fume hood. If weighing outside a fume hood is unavoidable, use a balance with a draft shield and wear an N95 respirator or higher. | To avoid dust inhalation and provide an additional layer of protection.[1][2] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[2] |
| Engineering Controls | All work with this compound, both in solid and solution form, should be performed in a well-ventilated laboratory, preferably within a chemical fume hood. | Minimizes the concentration of airborne contaminants in the laboratory environment.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures is mandatory to minimize exposure risk during the handling of this compound.
| Procedure | Guideline | Rationale |
| Receiving | Inspect the package for any damage upon arrival. Open in a designated containment area. | To prevent exposure from a potentially compromised container.[1] |
| Storage | Store in a tightly sealed container at -20°C. Protect from light and moisture. | To maintain compound stability and prevent degradation.[1] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3][4] |
| Dissolving | Dissolve the compound in a suitable solvent (e.g., DMSO) within a chemical fume hood. | To contain any vapors and prevent accidental splashes.[1] |
| Spill Cleanup | Use an appropriate spill kit for chemical spills. Wear full PPE during cleanup. Decontaminate the affected area thoroughly. | To safely manage accidental releases and prevent widespread contamination.[1] |
Disposal Plan: Waste Management
All materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid this compound, contaminated gloves, pipette tips, and other lab consumables in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2] |
| Liquid Waste | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain.[1] |
| Contaminated Labware | Dispose of as hazardous waste. This includes pipette tips, tubes, and gloves.[1] |
| Disposal Compliance | All waste must be disposed of in accordance with institutional, local, and national environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2] |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the context in which this compound is used, the following diagrams illustrate a general experimental workflow for evaluating NLRP3 inhibitors and the canonical NLRP3 inflammasome signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
